1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Description
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNGGGYMLHAMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378816 | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761446-44-0 | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=761446-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. It includes a summary of its key quantitative data, detailed experimental protocols for property determination, and a visualization of its application in a common synthetic reaction.
Core Physical and Chemical Properties
This compound is a solid organic compound widely utilized as a synthetic intermediate.[1] It is particularly valuable as a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including various kinase and signaling inhibitors.[2] The compound's stability and handling characteristics make it a preferred building block in medicinal chemistry and materials science.[3]
The key physical and chemical identification data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 761446-44-0 |
| Molecular Formula | C₁₀H₁₇BN₂O₂ |
| Molecular Weight | 208.07 g/mol |
| Physical Form | Solid |
| Melting Point | 59-64 °C (literature value) |
| Solubility | Slightly soluble in water[2] |
| SMILES String | Cn1cc(cn1)B2OC(C)(C)C(C)(C)O2 |
| InChI Key | UCNGGGYMLHAMJG-UHFFFAOYSA-N |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.
The melting point is a critical physical property for assessing the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., MelTemp)
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. The open end of a glass capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to compact the sample into the closed end, aiming for a sample height of approximately 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is placed into the sample holder of the melting point apparatus.[6]
-
Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range. This provides a rough estimate and saves time.[5][6]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and the apparatus is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute.[5][6]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range (T1). The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the range (T2).[4][5] The experiment is typically repeated to ensure consistency.
Solubility provides crucial information about a compound's polarity and is essential for designing reaction conditions, purification procedures, and formulations.
Methodology: Qualitative Solubility Test
This protocol determines the solubility of a compound in various solvents, which can indicate the presence of certain functional groups.[7]
-
Sample Preparation: In a small test tube, measure a standardized amount of the compound (e.g., 25 mg).[7]
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 0.75 mL of water) in portions.[7]
-
Observation: After each addition, the test tube is vigorously shaken. The sample is observed to see if it dissolves completely. A compound is considered soluble if it forms a clear solution with no visible solid particles.[7]
-
Systematic Testing: This procedure is repeated with a range of solvents of varying polarity and pH to build a complete solubility profile. Common test solvents include water, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution, and 5% HCl solution.[7] For this compound, it has been noted to be slightly soluble in water.[2]
Application in Synthesis: The Suzuki-Miyaura Coupling
This compound is a key building block in the Suzuki-Miyaura cross-coupling reaction.[3] This Nobel Prize-winning reaction is a powerful method for forming carbon-carbon bonds, widely used in the pharmaceutical industry to synthesize complex organic molecules.[3] The pinacol ester provides an air- and moisture-stable source of the pyrazole boronic acid, which is crucial for the reaction's success.[8]
The diagram below illustrates the general workflow of a Suzuki-Miyaura coupling reaction utilizing this reagent.
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | Computational Systems Biology [csbiology.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester has emerged as a critical building block in modern medicinal chemistry. Its utility primarily lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this versatile reagent, with a particular focus on its role in the development of targeted therapies. Detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura coupling reaction are provided, alongside visualizations of key signaling pathways targeted by molecules derived from this essential precursor.
Chemical Structure and Properties
This compound is a stable, solid organic compound. The presence of the pyrazole ring, a common motif in pharmacologically active molecules, and the boronic acid pinacol ester functional group, which is amenable to a wide range of cross-coupling reactions, makes it a highly valuable reagent in synthetic chemistry.[1]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₇BN₂O₂ | [2] |
| Molecular Weight | 208.07 g/mol | [2] |
| CAS Number | 761446-44-0 | [2] |
| Appearance | Off-white to yellow crystals or solid | [2] |
| Melting Point | 59-64 °C (lit.) | [2] |
| Solubility | Slightly soluble in water. | [2] |
| SMILES String | Cn1cc(cn1)B2OC(C)(C)C(C)(C)O2 | [2] |
| InChI Key | UCNGGGYMLHAMJG-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of the title compound can be achieved from commercially available starting materials. A common method involves the methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Experimental Protocol: Synthesis from 4-Pyrazoleboronic acid pinacol ester
Materials:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)
-
Sodium hydride (NaH) (2.0 eq)
-
Methyl iodide (CH₃I) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (e.g., 0.40 g, 2.06 mmol) in anhydrous THF (10 mL) at 0 °C, sodium hydride (e.g., 0.100 g, 4.12 mmol) is added portion-wise.
-
Methyl iodide (e.g., 0.25 mL, 4.12 mmol) is then added dropwise to the suspension at 0 °C.
-
The reaction mixture is allowed to warm to ambient temperature and stirred for 4 hours.
-
Upon completion, the reaction is carefully quenched with saturated NH₄Cl solution (20 mL).
-
The mixture is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction enables the formation of a C-C bond between the pyrazole ring and various aryl or heteroaryl halides, providing a straightforward route to complex molecules with potential therapeutic applications.
This reagent is instrumental in the synthesis of various classes of bioactive molecules, including:
-
JAK2 inhibitors for the treatment of myeloproliferative disorders.[2]
-
c-Met kinase inhibitors , such as analogs of MK-2461, for cancer therapy.[2]
-
TGF-β1 and activin A signaling inhibitors , often based on pyridine derivatives.[2]
-
γ-secretase modulators , such as certain aminothiazoles, for potential Alzheimer's disease therapy.[2]
-
A key intermediate in the synthesis of the approved kinase inhibitor Avapritinib .
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following protocol is adapted from a patented procedure and illustrates a typical Suzuki-Miyaura coupling reaction involving a heteroaryl chloride and this compound.
Materials:
-
Aryl or heteroaryl halide (e.g., 5-bromo-7-azaindole, 1.0 eq)
-
This compound (1.5-2.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., 2N aqueous sodium carbonate solution, 3.0 eq)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Water
-
Ethyl acetate
Procedure:
-
A solution of the aryl halide (e.g., 5.00 g, 25.4 mmol of 5-bromo-7-azaindole) and this compound (e.g., 9.00 g, 43.3 mmol) in DMF (100 ml) is prepared under a nitrogen atmosphere.
-
A 2N aqueous sodium carbonate solution (38 ml, 76 mmol) and tetrakis(triphenylphosphine)palladium(0) (e.g., 1.48 g, 1.28 mmol) are added to the mixture.
-
The reaction mixture is heated to 100 °C and stirred for 1 hour.
-
After cooling to room temperature, the reaction mixture is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to yield the coupled product.[1]
Role in the Synthesis of Targeted Drug Molecules and Associated Signaling Pathways
Molecules synthesized using this compound often function as inhibitors of key signaling pathways implicated in various diseases, particularly cancer. Below are diagrams of some of these critical pathways.
Conclusion
This compound is a cornerstone reagent for the synthesis of a multitude of biologically active compounds. Its stability, versatility in Suzuki-Miyaura cross-coupling, and the prevalence of the 1-methyl-pyrazole moiety in drug candidates underscore its importance in modern drug discovery and development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further research into novel therapeutics targeting critical disease pathways.
References
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
CAS Number: 761446-44-0
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry and organic synthesis. Targeted at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of targeted therapeutics.
Core Compound Properties
This compound is a stable, solid reagent widely utilized for introducing the 1-methyl-1H-pyrazol-4-yl moiety into target molecules.[1] Its stability and ease of handling, characteristic of boronic acid pinacol esters, make it a preferred reagent in large-scale synthesis and drug discovery campaigns.[1]
| Property | Value |
| CAS Number | 761446-44-0 |
| Molecular Formula | C₁₀H₁₇BN₂O₂ |
| Molecular Weight | 208.07 g/mol |
| Melting Point | 59-64 °C |
| Appearance | White to light yellow crystalline powder |
| Solubility | Slightly soluble in water |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multiple routes. Below are two prominent methods, including a standard laboratory preparation and an improved, scalable synthesis.
Experimental Protocol 1: Methylation of Pyrazole Boronic Acid Pinacol Ester
This method involves the direct methylation of the pyrazole nitrogen of the corresponding NH-pyrazole precursor.
Materials:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF at 0°C, add sodium hydride (2.0 eq) portion-wise.
-
Add methyl iodide (2.0 eq) dropwise to the suspension at 0°C.
-
Allow the reaction mixture to warm to ambient temperature and stir for 4 hours.
-
Carefully quench the reaction by adding saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.[2]
Experimental Protocol 2: Improved One-Pot Synthesis via Lithium Hydroxy Ate Complex
This improved method offers high yields and results in a stable lithium hydroxy ate complex that can be used directly in subsequent reactions.[3]
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
Procedure:
-
Dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C and add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture at -78°C for 30 minutes.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78°C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
The resulting lithium hydroxy ate complex can be isolated by filtration and has long-term bench stability.[3] For the pinacol ester, the reaction is typically worked up with an acidic source followed by esterification with pinacol.
Applications in Suzuki-Miyaura Cross-Coupling
A primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a cornerstone of modern drug synthesis.[1]
Typical Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl chloride.
Materials:
-
Aryl chloride (1.0 eq)
-
This compound (2.0 eq)
-
Palladium catalyst (e.g., Pd(PtBu₃)₂, 0.05 eq)
-
Base (e.g., Potassium fluoride (KF), 2.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a reaction vessel, combine the aryl chloride, this compound, palladium catalyst, and potassium fluoride.
-
Place the vessel under an inert nitrogen atmosphere.
-
Add anhydrous DMF and degas the mixture through several vacuum/nitrogen cycles.
-
Heat the reaction mixture to 100°C and maintain for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., methyl tert-butyl ether) and wash with 2 M HCl.[4]
-
Separate the organic layer, dry, and concentrate. Purify the residue by column chromatography to obtain the coupled product.
Role in Drug Discovery and Development
The 1-methylpyrazole motif is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. This reagent provides a direct and efficient route for its incorporation.
Key Intermediate for Avapritinib
This compound is a crucial intermediate in the synthesis of Avapritinib, a potent and selective kinase inhibitor.[5][6] Avapritinib targets mutations in KIT and PDGFRA kinases, and is approved for the treatment of gastrointestinal stromal tumors (GIST). The synthesis involves coupling the pyrazole boronate with a functionalized triazinone core.[6]
Inhibitor Synthesis and Signaling Pathways
This building block is instrumental in creating inhibitors for critical signaling pathways implicated in cancer and other diseases.
-
JAK2 Signaling: The Janus kinase (JAK) family, particularly JAK2, is a key component of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cell proliferation and differentiation.[2] Dysregulation of this pathway is linked to myeloproliferative disorders. This pyrazole boronate is used to synthesize potential JAK2 inhibitors.
-
TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its aberrant signaling is involved in fibrosis and cancer. The pyrazole boronate serves as a scaffold for developing inhibitors of TGF-β1 and activin A signaling.[7]
-
c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, migration, and invasion. Overactivation of the HGF/c-Met axis is a key driver in many cancers. This reagent is used in the synthesis of c-Met kinase inhibitors.[7]
Safety and Handling
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed. The compound is noted to be air-sensitive.
Storage:
-
Store in a cool, dry place. The compound is classified under Storage Class 11: Combustible Solids.
References
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, synthesis protocols, and its significant applications in the development of therapeutic agents through Suzuki-Miyaura cross-coupling reactions. The guide also illustrates the critical signaling pathways that are targeted by inhibitors synthesized using this versatile reagent.
Core Compound Properties
This compound is a heterocyclic organic compound widely utilized as an intermediate in organic synthesis. Its stability and reactivity make it an ideal reagent for introducing a 1-methylpyrazole moiety into complex molecules, a common scaffold in many biologically active compounds.
| Property | Value |
| Molecular Weight | 208.07 g/mol [1][2] |
| Molecular Formula | C₁₀H₁₇BN₂O₂[1][2] |
| CAS Number | 761446-44-0[1][3] |
| IUPAC Name | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[1] |
| Physical Form | White to light yellow crystalline powder[2][3] |
| Melting Point | 59-64 °C[2] |
| Solubility | Slightly soluble in water[2] |
| Synonyms | 1-Methyl-4-pyrazoleboronic acid pinacol ester, 2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through various routes. A common and efficient method involves the N-methylation of the pyrazole ring of a pre-existing boronic ester.
Protocol: N-methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [2][3]
-
Materials:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF, add sodium hydride (2.0 eq) portion-wise at 0°C under an inert atmosphere.
-
Add methyl iodide (2.0 eq) dropwise to the suspension at 0°C.
-
Allow the reaction mixture to warm to ambient temperature and stir for 4 hours.
-
Carefully quench the reaction by adding saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product as necessary (e.g., via column chromatography or recrystallization) to obtain pure this compound.
-
Application in Suzuki-Miyaura Cross-Coupling
This pyrazole boronic acid pinacol ester is a cornerstone reagent for Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-winning reaction creates carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex.[4] The stability and handling advantages of the pinacol ester make it superior to the corresponding boronic acid.[5] This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in pharmaceuticals.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound (1.5 eq)
-
Aryl halide (e.g., Aryl bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)
-
Solvent system (e.g., Dioxane/Water mixture)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and the base.
-
Add the solvent system to the mixture.
-
Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-20 minutes.
-
Add the palladium catalyst to the degassed mixture under the inert atmosphere.
-
Heat the reaction mixture (e.g., to 60-100°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the resulting product by column chromatography.
-
Role in Drug Discovery: A Gateway to Potent Inhibitors
The 1-methylpyrazole motif is a privileged structure in medicinal chemistry, appearing in numerous inhibitors of key signaling pathways implicated in diseases like cancer and autoimmune disorders. This boronic ester serves as a critical intermediate for synthesizing these complex molecules.[3]
The following sections detail the signaling pathways where inhibitors derived from this pyrazole building block have shown significant therapeutic potential.
The γ-secretase complex is an intramembrane protease responsible for cleaving transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptor.[6] Dysregulation of APP cleavage leads to the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.[7] The Notch pathway is crucial for cell-cell communication and development. As such, modulators of γ-secretase are of high interest for treating neurodegenerative diseases and cancers.
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[8] It plays a critical role in immunity, cell proliferation, and apoptosis.[9][10] The pathway involves ligand-induced receptor dimerization, activation of JAKs, and subsequent phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. Aberrant JAK/STAT signaling is a driver of many cancers and inflammatory diseases.
The Transforming Growth Factor-beta (TGF-β) pathway is essential for regulating numerous cellular processes, including proliferation, differentiation, and apoptosis.[11] Signaling is initiated when a TGF-β ligand binds to a Type II receptor, which then recruits and phosphorylates a Type I receptor.[12] The activated Type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with a common-mediator SMAD (co-SMAD, SMAD4). This complex enters the nucleus to function as a transcription factor.[13]
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are key players in cell proliferation, motility, and invasion.[14] HGF binding induces c-Met dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways, including RAS-MAPK, PI3K-AKT, and STAT3.[15][16] Aberrant c-Met signaling is a well-established driver of tumor growth and metastasis, making it a prime target for cancer therapy.[17]
References
- 1. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]
- 3. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. nbinno.com [nbinno.com]
- 6. Gamma secretase - Wikipedia [en.wikipedia.org]
- 7. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 11. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Navigating the Solubility of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: A Technical Guide for Researchers
For Immediate Release
SHANGHAI, China – December 27, 2025 – As a pivotal reagent in modern synthetic chemistry, particularly in the realm of drug discovery and development, a comprehensive understanding of the physicochemical properties of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is paramount. This technical guide offers an in-depth exploration of its solubility in common organic solvents, providing researchers, scientists, and drug development professionals with essential data and methodologies to optimize its use in critical applications such as the Suzuki-Miyaura cross-coupling reaction.
Core Technical Data Summary
This compound presents as a white to light yellow crystalline powder.[1] While precise quantitative solubility data remains elusive in publicly available literature, qualitative assessments provide valuable guidance for solvent selection in experimental design.
| Organic Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
| Water | Slightly Soluble[1][2] |
Note: For a deuterated analog, this compound-d3, a solubility of 100 mg/mL in DMSO has been reported, which may serve as a useful, albeit indirect, reference.[3]
Experimental Protocol: Determination of Solubility via the Dynamic Method
A robust and widely accepted method for determining the solubility of boronic acid esters is the dynamic or synthetic method. This technique relies on the visual or instrumental detection of the dissolution of a solid in a liquid under controlled temperature ramping.
Principle: A heterogeneous mixture of the solute (this compound) and a selected organic solvent of known composition is prepared. The mixture is then heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Precision thermometer or temperature probe
-
Controlled temperature circulator (heating/cooling bath)
-
Light source and detector for turbidity measurement (optional, for enhanced accuracy)
Procedure:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into the glass vessel.
-
Seal the vessel to prevent solvent evaporation.
-
Commence vigorous stirring to ensure thorough mixing.
-
Begin heating the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min).
-
Visually observe the mixture for the disappearance of the solid phase. If using instrumentation, monitor the turbidity of the solution.
-
Record the temperature at which the solution becomes completely clear. This is the equilibrium solubility temperature for the prepared concentration.
-
Repeat this process with varying compositions of solute and solvent to construct a solubility curve.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key building block in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][4][5] This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.
The general workflow for a Suzuki-Miyaura cross-coupling reaction involving this pyrazole boronic acid ester is depicted below.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.
This in-depth guide provides a foundational understanding of the solubility characteristics of this compound and its application in a key synthetic transformation. While quantitative solubility data would be a valuable addition to the field, the provided qualitative information and experimental protocols offer a strong starting point for its effective use in research and development.
References
- 1. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester 1H NMR and 13C NMR data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry and organic synthesis. This document details the 1H and 13C NMR spectral data, experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and a visual representation of the synthetic workflow.
Spectroscopic Data
The following tables summarize the 1H and 13C NMR data for this compound.
Table 1: 1H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.40 | s | 1H, pyrazole-H |
| 7.34 | s | 1H, pyrazole-H |
| 3.85 | s | 3H, N-CH₃ |
| 1.29 | s | 12H, pinacol-CH₃ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
Table 2: 13C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 139.7 | pyrazole-C |
| 130.0 | pyrazole-C |
| 92.9 | C-B |
| 83.5 | pinacol-C |
| 39.4 | N-CH₃ |
| 24.8 | pinacol-CH₃ |
Solvent: CDCl₃, Instrument Frequency: 100 MHz
Experimental Protocols
Synthesis of this compound
An improved and scalable one-pot synthesis has been developed, which proceeds through a lithium hydroxy ate complex.[1] This method offers a significant improvement in yield compared to previous two-step procedures. The synthesis starts from 4-bromo-1-methyl-1H-pyrazole.[1]
A general procedure involves the following steps:
-
Lithium-halogen exchange of 4-bromo-1-methyl-1H-pyrazole at low temperature.
-
Quenching with an in-situ formation of the boronic acid.
-
Subsequent treatment with pinacol to afford the desired pinacol ester.
This process has been shown to provide the product in a 70% overall yield from the starting pyrazole bromide.[1]
NMR Spectroscopy Protocol
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving the compound in deuterated chloroform (CDCl₃) and referencing the chemical shifts to the residual solvent peak.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent for introducing the 1-methylpyrazole moiety onto various aryl or heteroaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
General Protocol:
-
To a reaction vessel, add the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a biaryl compound using this compound in a Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Coupling Workflow.
References
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and applications of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern organic synthesis and medicinal chemistry.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS No: 761446-44-0), a compound with the molecular formula C₁₀H₁₇BN₂O₂ and a molecular weight of 208.07 g/mol .[1]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.75 | s | 1H, pyrazole-H |
| 7.63 | s | 1H, pyrazole-H |
| 3.89 | s | 3H, N-CH₃ |
| 1.25 | s | 12H, pinacol -CH₃ |
Note: Spectra were recorded in CDCl₃. Data sourced from a synthetic method description.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 142.6 | pyrazole-C |
| 132.1 | pyrazole-C |
| 76.9 | pinacol C-O |
| 75.8 | pinacol C-O |
| 37.4 | N-CH₃ |
| 26.3 | pinacol -CH₃ |
| 26.2 | pinacol -CH₃ |
Note: Spectra were recorded in DMSO-d₆. Data sourced from a synthesis report.
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular Ion) |
| 193 | [M - CH₃]⁺ |
| 109 |
Note: Data obtained from GC-MS analysis.[2]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~2980 | C-H stretch (alkane) |
| ~1550 | C=N stretch (pyrazole ring) |
| ~1360 | B-O stretch |
| ~1140 | C-O stretch |
Note: Data is characteristic for similar boronic esters and pyrazole compounds.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported improved synthesis.[3]
Step 1: Synthesis of 1-Methyl-4-iodopyrazole
-
To a solution of 4-iodopyrazole in a suitable solvent, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-methyl-4-iodopyrazole.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve 1-methyl-4-iodopyrazole (1 equivalent) in anhydrous THF and cool the solution to -10 °C to -5 °C.
-
Slowly add a 1.0 M solution of isopropyl magnesium chloride (1.05 equivalents) to perform a Grignard exchange, preparing the Grignard reagent of the starting material.
-
To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001) (1.2 equivalents) dropwise, maintaining the low temperature.
-
Allow the reaction to proceed at this temperature for a specified time, then quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography on silica gel to yield this compound as a solid.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In a typical electron ionization (EI) method, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).[5][6]
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. A small amount of the solid sample can be analyzed neat using an attenuated total reflectance (ATR) accessory, or prepared as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[7][8]
Visualizations
Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction
This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Mechanism of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. rsc.org [rsc.org]
- 5. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Experimental Design [web.mit.edu]
A Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS No: 761446-44-0), a key building block in medicinal chemistry. This document details its commercial suppliers, provides a consolidated synthesis protocol, and explores its application in the development of inhibitors and modulators for critical signaling pathways implicated in various diseases.
Commercial Sourcing of this compound
A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers to facilitate easy comparison.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Thermo Fisher Scientific | H53139.03 | 97% | 1 g | $99.00 |
| Sigma-Aldrich | 595314 | 95% | 1 g, 5 g, 25 g | $69.75 (1 g), $178.50 (5 g), $1,010.00 (25 g) |
| Boron Molecular | BM103 | >97% | Inquire for details | Inquire for details |
| Combi-Blocks | PN-8817 | 98% | Inquire for details | Inquire for details |
| Ark Pharm | AK-39331 | >98% | 1 g, 5 g, 25 g | Inquire for details |
| Frontier Specialty Chemicals | M10073 | >97% | 5 g | Inquire for details |
| Modular Bioscience | Not specified | Not specified | Not specified | €183.28 |
| Jackson ImmunoResearch | Not specified | Not specified | Not specified | €183.28 |
Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a general protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound
This protocol is a compilation of methods described in scientific literature and patents, aiming to provide a clear and reproducible procedure.[1][2][3]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Materials:
-
Pyrazole
-
Iodomethane
-
Potassium hydroxide
-
Dichloromethane (CH2Cl2)
-
Brine
-
Bromine
-
Aqueous Hydrobromic Acid (HBr)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Pinacol
-
Tetrahydrofuran (THF)
-
Toluene
-
Methyl tert-butyl ether (MTBE)
-
Water
Procedure:
-
N-Methylation of Pyrazole:
-
To a stirred mixture of pyrazole in water, carefully add potassium hydroxide while maintaining the temperature below 30°C.
-
Add iodomethane dropwise, keeping the temperature below 37°C.
-
Allow the mixture to cool to room temperature and stir for 2 hours.
-
Add dichloromethane and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and concentrate to obtain 1-methylpyrazole.
-
-
Bromination of 1-Methylpyrazole:
-
Dissolve 1-methylpyrazole in aqueous hydrobromic acid.
-
Add bromine dropwise at room temperature and stir for several hours.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 4-bromo-1-methyl-1H-pyrazole.
-
-
Borylation:
-
Dissolve 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate in a mixture of THF and toluene.
-
Cool the solution to below -70°C.
-
Slowly add n-butyllithium while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture for a designated period.
-
Add pinacol to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water.
-
Isolate the product by filtration, wash with MTBE, and dry under vacuum to obtain this compound as a solid.
-
General Protocol for Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides.
Suzuki-Miyaura Cross-Coupling Workflow
Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(dppf)Cl2)
-
Base (e.g., potassium carbonate, cesium carbonate, sodium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent to the vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Drug Discovery: Targeting Key Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of molecules targeting several important signaling pathways implicated in cancer, neurodegenerative diseases, and inflammatory disorders.[4]
JAK2/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and apoptosis.[5][6][7][8][9] Aberrant activation of the JAK2/STAT3 pathway is frequently observed in various cancers.[5][6]
JAK2/STAT3 Signaling Pathway
Caption: Simplified representation of the JAK2/STAT3 signaling cascade.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1][10][11][12][13] Dysregulation of this pathway is a hallmark of many diseases, including cancer and fibrosis. The canonical pathway involves the phosphorylation of Smad proteins.[10][11][12][13]
TGF-β/SMAD Signaling Pathway
Caption: The canonical TGF-β/SMAD signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[14][15][16][17][18] Aberrant c-Met signaling is a key driver in the development and metastasis of many cancers.[16]
HGF/c-Met Signaling Pathway
Caption: Key downstream pathways of HGF/c-Met signaling.
LRRK2 Signaling in Parkinson's Disease
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a major genetic cause of Parkinson's disease. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, and it interacts with a number of other proteins involved in cellular processes like vesicular trafficking.[19][20][21][22][23]
LRRK2 Protein Interactions
Caption: LRRK2 and some of its key protein interaction partners.
γ-Secretase Complex and Substrate Processing
The γ-secretase is an intramembrane protease complex responsible for the cleavage of numerous type I transmembrane proteins, including Amyloid Precursor Protein (APP) and Notch.[24][25][26][27][28] Its dysregulation is central to the pathology of Alzheimer's disease. Modulators of γ-secretase activity are a key area of therapeutic research.
γ-Secretase Complex and Cleavage of APP
Caption: The role of the γ-secretase complex in the processing of APP.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Sigma Aldrich 1-Methylpyrazole-4-Boronic Acid Pinacol Ester 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 12. bosterbio.com [bosterbio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. c-MET [stage.abbviescience.com]
- 15. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]
- 19. Protein Interaction Network Analysis and Pathway Modeling for LRRK2 | Parkinson's Disease [michaeljfox.org]
- 20. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 21. Differential protein-protein interactions of LRRK1 and LRRK2 indicate roles in distinct cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The LRRK2 signalling system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Gamma secretase - Wikipedia [en.wikipedia.org]
- 25. Proteomic Profiling of γ-Secretase Substrates and Mapping of Substrate Requirements | PLOS Biology [journals.plos.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. The substrate repertoire of γ-secretase/presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester from 4-bromo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester from 4-bromo-1-methyl-1H-pyrazole. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and functional materials, primarily achieved through the palladium-catalyzed Miyaura borylation reaction. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its synthesis from the readily available 4-bromo-1-methyl-1H-pyrazole is a common and efficient process. The core of this transformation lies in the Miyaura borylation, a powerful palladium-catalyzed reaction that forms a carbon-boron bond from a carbon-halogen bond. This guide will explore the key aspects of this synthesis, providing researchers with the necessary information to perform this reaction successfully and safely in a laboratory setting.
Reaction Scheme and Reagents
The synthesis proceeds via a Miyaura borylation reaction, as depicted in the following scheme:
Caption: Reaction scheme for the synthesis of this compound.
The key components for this reaction are summarized in the table below.
| Component | Role | Examples |
| Starting Material | Aryl halide | 4-bromo-1-methyl-1H-pyrazole |
| Boron Source | Provides the pinacol boronate moiety | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Facilitates the C-B bond formation | PdCl₂(dppf), Pd(PPh₃)₄ |
| Base | Activates the diboron reagent | Potassium acetate (KOAc), Potassium carbonate (K₂CO₃) |
| Solvent | Provides the reaction medium | Dioxane, Dimethyl sulfoxide (DMSO), Toluene |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
4-bromo-1-methyl-1H-pyrazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox for inert atmosphere
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The typical concentration is around 0.1 to 0.5 M with respect to the starting bromide.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis.
| Parameter | Value | Notes |
| Yield | 75-95% | Dependent on reaction conditions and purity of reagents. |
| Purity | >95% | After column chromatography. |
| Molecular Formula | C₁₀H₁₇BN₂O₂ | |
| Molecular Weight | 208.07 g/mol | |
| Melting Point | 59-64 °C | |
| Appearance | White to off-white solid |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Miyaura borylation of 4-bromo-1-methyl-1H-pyrazole provides a reliable and efficient route to this compound. The procedure outlined in this guide, when performed with care and attention to inert atmosphere techniques, can consistently deliver high yields of the desired product. This versatile building block can then be utilized in a wide array of subsequent chemical transformations, making this synthesis a valuable tool for researchers in drug discovery and materials science.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a key building block in this field, particularly valuable in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3] The pyrazole motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates due to its wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[4][5][6][7] This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions.
Application Notes
The 1-methyl-1H-pyrazole moiety is a bioisostere for a phenyl ring and can engage in various non-covalent interactions with biological targets. Its incorporation into drug candidates can improve metabolic stability, solubility, and target affinity. The use of the pinacol ester of the boronic acid enhances stability, allowing for easier handling and storage compared to the corresponding boronic acid.[1] This reagent is particularly useful for coupling with a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) to generate diverse molecular architectures.
Key Advantages:
-
Versatility: Couples with a broad range of aryl and heteroaryl halides.[8][9]
-
Stability: The pinacol ester form offers improved stability and handling properties.[1]
-
Biological Relevance: The pyrazole core is a key component in many biologically active compounds.[4][5][6][7]
-
Predictable Reactivity: Generally provides good to excellent yields under optimized conditions.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Diagram of the General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Water (if using an aqueous base system)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Exemplary Reaction Conditions
The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of this compound with different coupling partners.
Table 1: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine derivative | Pd(PtBu₃)₂ (5) | - | KF (2.2) | DMF | 100 | 24 | - |
| 2 | 2-Chloronitrobenzene | Pd(PtBu₃)₂ (5) | - | KF (2.2) | DMF | 100 | 2 | 95 |
Data adapted from a study on an improved synthesis of the boronic ester.[8]
Table 2: General Conditions for Heteroaryl Couplings
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |
| 1 | Heteroaryl Bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| 2 | Heteroaryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| 3 | Vinyl Chloride | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 |
These are generalized conditions often employed for challenging heteroaryl couplings.[9][10][11]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing the Suzuki-Miyaura coupling reaction.
Caption: A standard workflow for Suzuki-Miyaura coupling experiments.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | Glyko [glyko.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester with various aryl and heteroaryl halides. This important reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing the 1-methyl-1H-pyrazole moiety, a common scaffold in pharmacologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of this compound as a coupling partner allows for the direct introduction of the 1-methyl-1H-pyrazole unit onto a wide range of aromatic and heteroaromatic systems. This is particularly valuable in drug discovery, where this heterocycle is a key component of many biologically active molecules. The selection of the appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. This document outlines common catalytic systems and provides a general protocol that can be adapted for specific substrates.
Catalytic Systems for Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium source and the ancillary ligand. Below is a summary of commonly employed palladium catalysts and ligands.
Table 1: Common Palladium Catalysts and Ligands
| Palladium Source | Ligand | Typical Loading (mol%) | Key Features |
| Pd(PPh₃)₄ | - | 1-5 | Air-sensitive, but effective for a range of substrates. |
| PdCl₂(dppf) | dppf | 1-3 | Robust and versatile catalyst, often providing high yields. |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-5 (Pd), 1-2 (Ligand) | Highly active catalyst systems for challenging couplings. |
| Pd(OAc)₂ | Buchwald Ligands | 1-5 (Pd), 1-2 (Ligand) | Broad substrate scope and high catalytic activity. |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Reaction Conditions
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 16 | 75-85 |
| 1-Iodonaphthalene | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (3) | Dioxane | 90 | 8 | 90-98 |
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and the relationship between the key reaction components.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: Key components influencing the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents are pure and the solvent is adequately degassed.
-
Decomposition of Boronic Ester: Boronic acids and their esters can be prone to decomposition. Use a slight excess of the boronic ester (1.1-1.5 equivalents) and ensure the base is not too strong, which can promote protodeborylation.
-
Side Reactions: The formation of homocoupled products can sometimes be an issue. This can often be minimized by carefully controlling the reaction temperature and using the appropriate catalyst and ligand system.
By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling of this compound for the synthesis of a wide array of valuable compounds.
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. This versatile reagent is instrumental in the synthesis of complex molecules containing the 1-methylpyrazole moiety, a common scaffold in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is a stable, easy-to-handle, and efficient coupling partner for the introduction of the 1-methylpyrazol-4-yl group onto a variety of aromatic and heteroaromatic systems. Its application is prevalent in the development of pharmaceuticals, agrochemicals, and functional materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The pinacol ester enhances the stability of the boronic acid, allowing for controlled and reproducible reactions.
Tabulated Reaction Conditions
The following tables summarize various reported conditions for the Suzuki coupling of this compound with different aryl halides. These examples showcase the versatility of the reagent with a range of coupling partners and reaction parameters.
Table 1: Suzuki Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine derivative | Pd(PtBu3)2 (5) | KF (2.2) | DMF | 100 | 24 | - |
| 2 | 2-Chloronitrobenzene | Pd(PtBu3)2 (5) | KF (2.2) | DMF | 100 | 2 | 85 |
| 3 | 4-Chloroanisole | Pd(PtBu3)2 (5) | KF (2.2) | DMF | 100 | 24 | 92 |
| 4 | 1-Chloro-4-nitrobenzene | Pd(PtBu3)2 (5) | KF (2.2) | DMF | 100 | 24 | 95 |
| 5 | 4-Chlorobenzaldehyde | Pd(PtBu3)2 (5) | KF (2.2) | DMF | 100 | 24 | 88 |
Table 2: Suzuki Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd2(dba)3 (1.5) / SPhos (3) | K3PO4 (2) | Dioxane/H2O | 100 | 18 | 91 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl2 (3) | K2CO3 (3) | Dioxane/H2O | 80 | 12 | 88 |
| 3 | 4-Bromobenzaldehyde | Pd(PPh3)4 (5) | Na2CO3 (2) | Toluene/EtOH/H2O | 90 | 16 | 85 |
| 4 | 3-Bromopyridine | Pd(OAc)2 (2) / XPhos (4) | Cs2CO3 (2) | t-BuOH/H2O | 80 | 24 | 78 |
Experimental Protocols
Below is a general, representative protocol for the Suzuki coupling of this compound with an aryl halide. This protocol can be adapted and optimized for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3 with a ligand) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4, Na2CO3) (2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K2CO3, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H2O 4:1) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
-
-
Characterization: Characterize the purified product by appropriate analytical techniques (1H NMR, 13C NMR, Mass Spectrometry).
Troubleshooting and Optimization
-
Low Yields:
-
Catalyst/Ligand: The choice of palladium catalyst and ligand is crucial. For challenging substrates, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos).
-
Base: The strength and solubility of the base can significantly impact the reaction rate. A stronger base like Cs2CO3 or K3PO4 may be required.
-
Solvent: The solvent system affects the solubility of reagents and the reaction temperature. Aprotic polar solvents like DMF or dioxane are commonly used. The addition of water can sometimes be beneficial.
-
Temperature: Increasing the reaction temperature may improve yields, but can also lead to decomposition.
-
-
Protodeborylation: The cleavage of the C-B bond of the boronic ester can be a significant side reaction. This can be minimized by using anhydrous conditions (if applicable) and carefully selecting the base and reaction temperature.
-
Homocoupling: Homocoupling of the aryl halide can occur. This can often be suppressed by using a lower catalyst loading and ensuring efficient stirring.
By following these guidelines and protocols, researchers can effectively utilize this compound in a wide range of Suzuki-Miyaura cross-coupling reactions to synthesize valuable and complex molecules.
Application Note: Microwave-Assisted Suzuki Coupling of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a valuable building block in drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules, including inhibitors for kinases like c-Met and JAK2.[4][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields, shorter reaction times, and improved reproducibility compared to conventional heating methods.[6][7] The application of microwave irradiation to Suzuki coupling reactions has been shown to be highly effective, reducing reaction times from hours to minutes.[6][7] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides.
Advantages of Microwave-Assisted Suzuki Coupling
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[6]
-
Increased Yields: Often, microwave-assisted reactions result in higher product yields compared to conventional heating.[6]
-
Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors leads to greater reproducibility.[6]
-
"Green" Chemistry: Shorter reaction times and often the ability to use more environmentally benign solvents contribute to greener synthetic routes.[3]
Experimental Protocols
This section details a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide.
Materials and Equipment
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2)
-
Base (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., DME/H₂O, Dioxane/H₂O, EtOH/H₂O)
-
Microwave synthesis reactor
-
Microwave vials with stir bars
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, acetone, ethyl acetate, hexanes)
General Procedure
-
To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (typically 2-5 mol%), and the base (2.0-2.5 equiv.).
-
Add the chosen solvent system (e.g., DME/H₂O in a 3:1 to 4:1 v/v ratio) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 90-140 °C) for a specified time (e.g., 5-20 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system to afford the desired coupled product.
-
The structure and purity of the final product should be confirmed by analytical techniques such as MS, ¹H NMR, and ¹³C NMR.[8]
Data Presentation
The following table summarizes typical reaction conditions and yields for microwave-assisted Suzuki coupling of pyrazole derivatives with various coupling partners. While not all examples use this compound directly, they provide a strong indication of the expected outcomes.
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2%) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 95 |
| 2 | 4-Iodo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2%) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 92 |
| 3 | 4-Iodo-1-methyl-1H-pyrazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2%) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 89 |
| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos (5%) | K₃PO₄ (3.0) | EtOH/H₂O | 140 | 40 | 74 |
| 5 | 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1%) | KOH (2.0) | EtOH/H₂O | - | 2 | 98 |
Data in entries 1-3 are based on the coupling of 4-iodo-1-methyl-1H-pyrazole as a close analog.[8] Entry 4 demonstrates the use of a more complex pyrazole derivative.[9][10] Entry 5 showcases a highly efficient catalyst system.[6]
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing microwave-assisted Suzuki coupling for the synthesis of pyrazole-containing compounds. The provided protocol and data serve as a starting point for reaction optimization and application to a wide range of substrates.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]
- 5. apicule.com [apicule.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Crucial Role of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in the Synthesis of Potent Kinase Inhibitors
Introduction
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors for cancer therapy. Its stable, versatile nature makes it an ideal reagent for introducing the 1-methylpyrazole moiety into complex molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note provides a detailed overview of the use of this compound in the synthesis of inhibitors for key oncogenic kinases, such as c-Met and JAK2. We present quantitative data on inhibitor potency, detailed experimental protocols, and visualizations of relevant signaling pathways and synthetic workflows.
The Suzuki-Miyaura Coupling: A Gateway to Novel Kinase Inhibitors
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (like a boronic acid or its ester) with a halide or triflate in the presence of a palladium catalyst and a base. This compound is particularly favored due to its stability, ease of handling, and high reactivity in these coupling reactions, allowing for the efficient synthesis of a diverse range of pyrazole-containing compounds.[1][2]
Application in the Synthesis of c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it an attractive therapeutic target. Several potent c-Met inhibitors incorporating the 1-methylpyrazole scaffold have been developed, leveraging the Suzuki-Miyaura coupling for their synthesis.
Quantitative Data: Potency of Pyrazole-Containing c-Met Inhibitors
The following table summarizes the in vitro potency of representative pyrazole-containing c-Met inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
| Compound 5a | c-Met | 4.27 | HepG-2 |
| Compound 5b | c-Met | 7.95 | HepG-2 |
| Cabozantinib (reference) | c-Met | 5.38 | HepG-2 |
| LAH-1 | c-Met | 49 | EBC-1 |
Data sourced from multiple studies evaluating pyrazole-based c-Met inhibitors.[3][4]
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers a downstream signaling cascade involving pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately leading to cell growth, survival, and metastasis. The diagram below illustrates this signaling pathway.
Caption: The HGF/c-Met signaling pathway.
Application in the Synthesis of JAK2 Kinase Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are integral components of the JAK/STAT signaling pathway, which is crucial for hematopoiesis and immune response. Constitutive activation of JAK2 is a hallmark of myeloproliferative neoplasms, making it a key target for therapeutic intervention. The 1-methylpyrazole moiety has been successfully incorporated into potent JAK2 inhibitors.
Quantitative Data: Potency of Pyrazole-Containing JAK2 Inhibitors
The following table presents the in vitro potency of representative pyrazole-containing JAK2 inhibitors.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 | |
| Compound 11b | JAK2 | <20 |
| JAK3 | <20 | |
| Ruxolitinib (reference) | JAK1 | ~3 |
| JAK2 | ~3 |
Data sourced from a study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.[5][6]
JAK/STAT Signaling Pathway
Cytokines and growth factors activate the JAK/STAT pathway by binding to their receptors, leading to the phosphorylation of STAT proteins by JAKs. The phosphorylated STATs then translocate to the nucleus to regulate gene expression. The diagram below outlines this pathway.
Caption: The JAK/STAT signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound via a Suzuki-Miyaura coupling reaction.
General Workflow for Suzuki-Miyaura Coupling
The general workflow for the synthesis of a pyrazole-containing kinase inhibitor via Suzuki-Miyaura coupling is depicted below.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of a Pyrazole-Substituted Aryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazole-substituted aryl compound.
Protocol 2: One-Pot Borylation/Suzuki Reaction (Microwave-Assisted)
This advanced protocol allows for the in situ formation of the boronic ester from an aryl halide, followed by a Suzuki coupling with a second aryl halide.[7]
Materials:
-
First aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂(pin)₂, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv)
-
Potassium acetate (KOAc, 3.0 equiv)
-
Second aryl halide (1.0 equiv)
-
2 M aqueous sodium carbonate (Na₂CO₃, 2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a microwave vial, combine the first aryl halide, B₂(pin)₂, Pd(PPh₃)₄, and KOAc in 1,4-dioxane.
-
Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.
-
Cool the vial, then add the second aryl halide and the aqueous Na₂CO₃ solution.
-
Reseal the vial and heat in the microwave reactor at 120 °C for an additional 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of potent kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions has enabled the development of numerous drug candidates targeting critical oncogenic pathways, including c-Met and JAK/STAT. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working in the field of kinase inhibitor discovery. The continued exploration of this and similar building blocks will undoubtedly lead to the discovery of new and improved targeted therapies for cancer and other diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a versatile and valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with a wide range of biological activities. Its stable pinacol ester form makes it an ideal reagent for Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of the 1-methyl-pyrazole moiety into various scaffolds. This five-membered aromatic heterocycle is a common feature in many clinically relevant small molecule inhibitors, attributed to its ability to form key hydrogen bond interactions with protein targets and its favorable physicochemical properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of potent inhibitors for several important drug targets, including Monopolar spindle 1 (Mps1) kinase, Janus kinase 2 (JAK2), c-Met kinase, and Transforming Growth Factor-β (TGF-β) signaling pathways, as well as modulators of γ-secretase.
Key Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of therapeutic agents. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or heteroaryl halides and triflates.[1] This reaction is instrumental in constructing the core structures of numerous kinase inhibitors and other targeted therapies.
Table 1: Examples of Biologically Active Compounds Synthesized Using a 1-Methyl-Pyrazole Moiety
| Target Class | Example Compound/Series | Biological Activity (IC50) | Therapeutic Area |
| Mps1 Kinase | Pyrrolopyridine derivative | 0.12 µM[2] | Oncology |
| JAK2 Kinase | 4-Amino-(1H)-pyrazole derivative (Compound 3f) | 2.2 nM[3] | Oncology, Inflammation |
| c-Met Kinase | Pyrazolopyridine derivative (Compound 5a) | 4.27 nM[4] | Oncology |
| c-Met Kinase | Volitinib (AZD6094) | - | Oncology |
| TGF-β Type I Receptor Kinase | Pyrazole derivative (Compound 7) | ~2 nM (cellular assay)[5] | Oncology, Fibrosis |
| γ-Secretase Modulators | Aminothiazole derivatives | - | Alzheimer's Disease |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(dppf)Cl2 - Dichloromethane complex)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous solvent(s) via syringe.
-
Degas the solution by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.1 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Representative Kinase Inhibition Assay (JAK2)
This protocol outlines a general procedure for determining the in vitro potency of a synthesized inhibitor against JAK2 kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human JAK2 enzyme
-
Kinase assay buffer
-
Peptide substrate for JAK2
-
ATP
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add the diluted inhibitor solutions to the wells of a 384-well plate. Include wells for a positive control (a known JAK2 inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, recombinant JAK2 enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding an ATP solution to the master mix and immediately dispensing the complete reaction mixture into the assay plate wells containing the inhibitor.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which corresponds to the amount of ATP consumed) by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Diagram 2: Kinase Inhibition Assay Workflow
Caption: A general workflow for a luminescence-based kinase inhibition assay.
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the targets of inhibitors synthesized using this compound are involved.
Diagram 3: Simplified JAK2 Signaling Pathway
Caption: The JAK/STAT signaling pathway and the point of inhibition by a JAK2 inhibitor.
Diagram 4: Simplified c-Met Signaling Pathway
Caption: The HGF/c-Met signaling pathway and the point of inhibition by a c-Met inhibitor.
Diagram 5: Simplified TGF-β Signaling Pathway
Caption: The canonical TGF-β/SMAD signaling pathway and the point of inhibition.
Diagram 6: Simplified γ-Secretase Cleavage of APP
Caption: The amyloidogenic processing of APP by β- and γ-secretase.
Conclusion
This compound is a cornerstone reagent for medicinal chemists engaged in the design and synthesis of targeted therapies. Its utility in the Suzuki-Miyaura coupling provides a reliable and efficient method for incorporating the biologically important 1-methyl-pyrazole scaffold. The protocols and data presented herein offer a practical guide for researchers to leverage this versatile building block in the development of novel inhibitors for a range of clinically relevant targets. As the demand for selective and potent small molecule drugs continues to grow, the applications of this compound in medicinal chemistry are expected to expand further.
References
Application Notes and Protocols: The Role of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester has emerged as a critical building block in medicinal chemistry, prized for its role in the synthesis of complex pharmaceutical agents. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the facile introduction of the 1-methyl-pyrazole moiety into a wide array of molecular scaffolds. This structural motif is a key component in numerous compounds exhibiting significant pharmacological activity, particularly as kinase inhibitors in oncology and inflammatory diseases. The pyrazole ring system is a versatile scaffold that can engage in various interactions with biological targets, and the methyl group can influence crucial drug-like properties such as metabolic stability and lipophilicity.[1]
This document provides detailed application notes on the use of this compound in the discovery of inhibitors for key kinase targets, including Janus kinase 2 (JAK2), mesenchymal-epithelial transition factor (c-Met), and monopolar spindle 1 (Mps1). It also includes detailed experimental protocols for the synthesis and biological evaluation of these inhibitors.
Key Applications in Drug Discovery
The 1-methyl-pyrazole moiety, readily introduced using its boronic acid pinacol ester derivative, is a prominent feature in a variety of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.
Inhibitors of Janus Kinase 2 (JAK2)
The JAK/STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[2] Small molecule inhibitors targeting JAK2 have shown significant therapeutic promise. The 1-methyl-pyrazole core can serve as a scaffold for developing potent and selective JAK2 inhibitors.
Inhibitors of c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is strongly associated with tumor growth and metastasis in numerous cancers.[3] this compound has been utilized in the synthesis of c-Met inhibitors, such as analogs of MK-2461.
Inhibitors of Mps1 Kinase
Monopolar spindle 1 (Mps1) is a serine/threonine kinase that plays an essential role in the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis.[4] Inhibition of Mps1 is a promising strategy for cancer therapy, as it can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells. The 1-methyl-pyrazole motif has been incorporated into potent Mps1 inhibitors.
Quantitative Data on Inhibitors
The following tables summarize the inhibitory activities of representative compounds containing the pyrazole moiety against their respective kinase targets. While not all of these examples explicitly confirm the use of this compound in their synthesis, they highlight the potency of the 1-methyl-pyrazole scaffold in kinase inhibition.
Table 1: Inhibitory Activity of Pyrazole-Containing Compounds against JAK Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 3f (a 4-amino-(1H)-pyrazole derivative) | JAK1 | 3.4 | [2] |
| JAK2 | 2.2 | [2] | |
| JAK3 | 3.5 | [2] | |
| Baricitinib | JAK1/2 | High inhibitory activity | [5] |
| Fedratinib | JAK2 | 3 | [5] |
Table 2: Inhibitory Activity of Pyrazole-Containing Compounds against c-Met Kinase
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 5a (a pyrazolopyridine derivative) | c-Met | 4.27 | [6] |
| Compound 5b (a pyrazolopyridine derivative) | c-Met | 7.95 | [6] |
| INCB28060 | c-Met | 0.13 | [7] |
Table 3: Inhibitory Activity of Pyrazole-Containing Compounds against Mps1 Kinase
| Compound | Target Kinase | IC50 (nM) | Reference |
| Mps1-IN-1 | Mps1 | 367 | [1] |
| Mps1-IN-2 | Mps1 | 145 | [1] |
| BAY 1161909 | Mps1 | <10 | [4] |
| BAY 1217389 | Mps1 | <10 | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the kinase targets discussed.
Caption: JAK2 Signaling Pathway and Point of Inhibition.
Caption: c-Met Signaling Pathway and Point of Inhibition.
Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase, such as JAK2, c-Met, or Mps1. This assay measures the amount of ATP remaining after the kinase reaction.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., JAK2, c-Met, Mps1)
-
Kinase-specific substrate (peptide or protein)
-
Test compound (dissolved in DMSO)
-
ATP solution
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer containing a constant percentage of DMSO (typically ≤1%).
-
Reaction Setup:
-
Add the diluted test compound or vehicle (for positive and negative controls) to the wells of the assay plate.
-
Prepare a master mix containing the kinase and its substrate in kinase assay buffer.
-
Add the master mix to all wells except the negative controls (no enzyme).
-
Incubate briefly at room temperature to allow the compound to interact with the kinase.
-
-
Initiate Kinase Reaction:
-
Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the unused ATP by adding the reagent from the detection kit (e.g., ADP-Glo™ Reagent). Incubate as recommended by the manufacturer.
-
Add the detection reagent (e.g., Kinase Detection Reagent), which contains luciferase and luciferin, to convert the generated ADP back to ATP and produce a luminescent signal. Incubate as recommended.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable and versatile reagent in drug discovery, enabling the efficient synthesis of compounds containing the 1-methyl-pyrazole moiety. This structural unit has proven to be a successful component of potent kinase inhibitors targeting critical pathways in cancer and other diseases. The protocols and data presented here provide a framework for researchers to utilize this building block in the design and development of novel therapeutics.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols for the coupling of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester with a variety of aryl halides. The resulting 4-aryl-1-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[3][4] The methodologies described herein are applicable for small-scale synthesis in academic research and for the generation of compound libraries in drug discovery programs.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under both conventional heating and microwave irradiation.
Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Chlorobenzonitrile | RuPhos-Pd G2 (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 15 | 78 |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O (4:1) | 90 | 16 | 75 |
| 4 | 2-Chloronaphthalene | XPhos-Pd G3 (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 20 | 82 |
| 5 | 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92[5] |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 120 | 2 | 99[6] |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O (2.5:1) | 100 | 15 | 81[7] |
| 3 | 4-Bromotoluene | Pd EnCat™ (5) | Bu₄NOAc | MeCN | 140 | 15 | >98 (conversion) |
| 4 | 3-Chloropyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 110 | 20 | 72 |
| 5 | 4-Bromo-2-methoxyphenol | Pd EnCat™ (5) | Bu₄NOAc | EtOH | 120 | 10 | 95 (conversion) |
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and library synthesis.[7]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DME/H₂O, 2.5:1 v/v)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), base (1.0 mmol), and palladium catalyst (0.015 mmol).
-
Add the solvent system (e.g., 2.5 mL of DME and 1.0 mL of water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 15 minutes).[7]
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Experimental Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Boronic Ester Strategy for Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science. Consequently, methods for the regioselective functionalization of pyrazoles are of significant interest. While traditional N-protecting groups like Boc and THP are widely used, there is emerging interest in the use of boronic esters as transient directing groups for C-H functionalization. This strategy involves the temporary installation of a boryl group, typically a pinacol ester (Bpin), onto the pyrazole nitrogen. This N-boryl group can then direct subsequent reactions, such as lithiation and electrophilic quenching, to a specific position on the pyrazole ring. Following the desired transformation, the boronic ester is readily cleaved, regenerating the N-H bond. This application note provides an overview of this strategy, along with protocols for the related and more established synthesis of C-borylated pyrazoles.
Core Concepts: Boronic Esters in Pyrazole Chemistry
Boronic esters, particularly pinacol esters, offer several advantages in the context of pyrazole chemistry. They are generally stable, crystalline solids that are amenable to standard purification techniques like column chromatography.[1] The boron moiety can be introduced at either a carbon or a nitrogen atom of the pyrazole ring.
-
C-Borylation: The formation of a C-B bond on the pyrazole ring is a common strategy to introduce a versatile handle for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the construction of complex biaryl and heteroaryl structures.
-
N-Borylation (Transient Directing Group Strategy): The formation of a temporary N-B bond can be used to direct the regioselective functionalization of other positions on the pyrazole ring. The N-boryl group acts as a removable directing group, which can be cleaved under mild conditions after the desired transformation has been accomplished.[2][4] This approach is particularly useful for achieving substitution patterns that are difficult to access through other methods.
Experimental Protocols
Protocol 1: Synthesis of C-Borylated Pyrazoles (via N-Boc Protection)
This protocol describes a common method for the synthesis of pyrazole-4-boronic acid pinacol ester, which involves the initial protection of the pyrazole N-H with a di-tert-butyl dicarbonate (Boc) group, followed by a palladium-catalyzed borylation and subsequent deprotection of the Boc group.[5][6]
Workflow Diagram:
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding low yields in Suzuki-Miyaura cross-coupling reactions involving 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with heteroaryl boronic esters like this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to check include:
-
Reagent Quality and Stability:
-
Boronic Ester Integrity: While pinacol esters are more stable than their corresponding boronic acids, they can still degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored batch of this compound.
-
Aryl Halide Reactivity: The nature of your aryl halide coupling partner is critical. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.
-
Catalyst and Ligand Condition: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Degradation of the catalyst or ligand will lead to reduced catalytic activity. It is advisable to use fresh reagents and handle them under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas such as argon or nitrogen.
-
Solvent and Base Purity: The use of anhydrous and degassed solvents is crucial, as oxygen can deactivate the catalyst. The purity of the base is also important for consistent results.
-
Q2: I suspect protodeboronation is a significant side reaction. How can I minimize it?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with heteroaryl boronic acids and esters, leading to reduced yields.[3] To mitigate this:
-
Choice of Base: The base is essential for the activation of the boronic ester but can also promote protodeboronation. Strong aqueous bases can accelerate this side reaction. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, potassium phosphate (K₃PO₄) has been shown to be effective for challenging couplings involving heteroaryl substrates.[4]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this unwanted side reaction.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor the reaction progress and aim to stop it once the starting material is consumed.
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: For a successful Suzuki coupling with this compound, especially when coupling with aryl bromides, a good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand.
-
Catalyst/Ligand System: A combination of a palladium source like Pd₂(dba)₃ or a pre-catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a Buchwald-type pre-catalyst (e.g., XPhos Pd G2) is often effective for heteroaryl couplings.[4][5]
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. For more challenging couplings, potassium phosphate (K₃PO₄) can be beneficial.[4]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or DMF/water, is frequently used. The aqueous component is often necessary for the activity of inorganic bases.
Data Presentation
The following tables provide a summary of typical yields for Suzuki coupling reactions involving pyrazole substrates. While specific data for this compound is limited in a comparative format, the data for 4-bromopyrazole offers valuable insight into the expected reactivity of the pyrazole core with various coupling partners.
Table 1: Suzuki Coupling of 4-Bromopyrazole with Various Arylboronic Acids [4]
| Entry | Aryl Halide | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 86 |
| 2 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 81 |
| 3 | 4-Bromopyrazole | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 61 |
Table 2: Catalyst and Base Screening for a Generic Heteroaryl Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | Moderate to High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | Moderate to High |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | Substrate Dependent |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction Execution: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
Caption: Key components and factors influencing Suzuki coupling outcomes.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Hydrolysis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Welcome to the technical support center for the hydrolysis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for hydrolyzing this compound to the corresponding boronic acid?
A1: There are several established methods for the deprotection of pinacol boronate esters. The choice of method often depends on the stability of the target boronic acid and the presence of other functional groups in the molecule. Common methods include:
-
Acidic Hydrolysis: This is a direct method that typically involves treating the pinacol ester with an acid, such as hydrochloric acid, in a suitable solvent system.[1][2]
-
Transesterification followed by Hydrolysis: A two-step procedure where the pinacol ester is first transesterified with diethanolamine to form a more easily hydrolyzable adduct. This is followed by mild acidic hydrolysis to yield the boronic acid.[1][3] This method is often favored for substrates that are sensitive to harsh conditions.[1]
-
Oxidative Cleavage: This method uses an oxidizing agent, such as sodium periodate (NaIO4), to cleave the pinacol group.[1] This is generally a mild method but requires careful consideration of other functional groups that may be sensitive to oxidation.
Q2: My target boronic acid, 1-Methyl-1H-pyrazole-4-boronic acid, appears to be highly water-soluble. How does this impact purification?
A2: The high aqueous solubility of 1-Methyl-1H-pyrazole-4-boronic acid can make extraction from aqueous media challenging.[4] Standard workup procedures may lead to significant product loss. Purification strategies for water-soluble boronic acids include:
-
Lyophilization (Freeze-drying): After removing organic solvents, the aqueous layer can be frozen and lyophilized to obtain the crude boronic acid.
-
Recrystallization from a suitable solvent system: While challenging due to its high polarity, recrystallization from a carefully chosen solvent or solvent mixture can be effective.[5] Trying combinations of polar organic solvents and water may be a starting point.
-
Derivatization for purification: In some cases, the boronic acid can be converted into a less polar, more easily purifiable derivative (like the diethanolamine adduct), which is then hydrolyzed back to the pure boronic acid.[6]
Q3: I am observing a significant amount of 1-methyl-1H-pyrazole as a byproduct. What is causing this and how can I prevent it?
A3: The formation of 1-methyl-1H-pyrazole is likely due to protodeborylation, a common side reaction for boronic acids, especially heteroaromatic ones.[7] This process involves the cleavage of the C-B bond and its replacement with a C-H bond.[7] Factors that can promote protodeborylation include elevated temperatures and the presence of strong bases or acids.[8][9]
To minimize protodeborylation:
-
Use milder reaction conditions: Opt for lower temperatures and shorter reaction times where possible.
-
Careful pH control: Avoid excessively acidic or basic conditions during hydrolysis and workup.[9]
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this side reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | - Insufficient reaction time or temperature.- Inadequate amount of acid or other reagent.- Steric hindrance around the boron center. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Increase the equivalents of the hydrolyzing agent.- If using acidic hydrolysis, consider gentle heating.[2]- Switch to a more robust deprotection method, such as the two-step transesterification with diethanolamine.[1] |
| Low Isolated Yield | - Product loss during aqueous workup due to high water solubility.[4]- Protodeborylation leading to the formation of 1-methyl-1H-pyrazole.[7]- Adsorption of the polar boronic acid onto silica gel during chromatography. | - Avoid extensive washing with water. Consider back-extraction of the aqueous layers with a more polar organic solvent.- Lyophilize the aqueous layer to recover the product.- To minimize protodeborylation, use milder conditions and shorter reaction times.[8]- For purification, consider using a different stationary phase like neutral alumina or reverse-phase chromatography.[5] Recrystallization is another option.[5] |
| Formation of an Insoluble Precipitate During Reaction | - If using the diethanolamine method, the precipitate is likely the desired diethanolamine adduct. | - This is an expected and positive outcome. The precipitate can be isolated by filtration and then subjected to hydrolysis.[1] |
| Difficulty in Removing Pinacol Byproduct | - Pinacol can be difficult to remove by standard extraction or chromatography due to its physical properties. | - The oxidative cleavage method with NaIO4 cleaves the pinacol into acetone, which is easily removed.[10][11]- When using other methods, careful column chromatography or recrystallization may be necessary. |
Experimental Protocols
Below are representative, detailed methodologies for the hydrolysis of this compound.
Method 1: Acidic Hydrolysis
This protocol is a general method for the acidic hydrolysis of boronate esters and may require optimization for this specific substrate.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a solution of hydrochloric acid (e.g., 2 M aqueous HCl, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Once the starting material is consumed, neutralize the reaction mixture carefully with a base such as sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Due to the high water solubility of the product, extraction with an organic solvent may be inefficient. The aqueous layer can be lyophilized to obtain the crude 1-Methyl-1H-pyrazole-4-boronic acid.
-
Further purification can be achieved by recrystallization.
Method 2: Two-Step Transesterification/Hydrolysis via Diethanolamine Adduct
This method is particularly useful for sensitive substrates and can facilitate purification.[1][3]
Step 1: Formation of the Diethanolamine Adduct [1]
-
Dissolve this compound (1.0 eq) in a non-polar solvent such as diethyl ether.
-
Add diethanolamine (1.1 eq) to the solution.
-
A white precipitate of the diethanolamine adduct should form within minutes.
-
Stir the mixture at room temperature for approximately 30 minutes to ensure complete reaction.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Hydrolysis of the Diethanolamine Adduct [1]
-
Suspend the dried diethanolamine adduct (1.0 eq) in diethyl ether.
-
Add a mild acidic solution, such as 0.1 M aqueous HCl.
-
Stir the biphasic mixture vigorously for about 20-30 minutes. Monitor the disappearance of the adduct by TLC.
-
Separate the organic layer. Extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid. Due to the product's polarity, some may remain in the aqueous layer, which can be lyophilized.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the deprotection of pinacolyl boronate esters. Note that yields are highly substrate-dependent and will require optimization for this compound.
| Method | Reagents | Solvent(s) | Typical Time | Typical Yield | Reference(s) |
| Acidic Hydrolysis | HCl or other strong acid | Acetone/Water, THF/Water | 1-24 h | Variable | [1][2] |
| Transesterification/Hydrolysis | 1. Diethanolamine2. 0.1 M HCl | 1. Diethyl ether2. Diethyl ether/Water | 1. ~30 min2. ~20-30 min | Moderate to Excellent | [1][3] |
| Oxidative Cleavage | Sodium periodate (NaIO4) | THF/Water | 1-4 h | Good to Excellent | [1] |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of this compound.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A method for the deprotection of alkylpinacolyl boronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
Preventing protodeboronation of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate protodeboronation of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide: Minimizing Protodeboronation
Protodeboronation is a prevalent side reaction that cleaves the carbon-boron bond, leading to the formation of 1-methyl-1H-pyrazole as a byproduct and reducing the yield of the desired coupled product. The following guide provides solutions to common issues encountered during experiments.
| Issue | Potential Cause | Recommended Actions & Protocols |
| High Levels of Protodeboronation | Inappropriate Base Selection: Strong bases, especially in aqueous media, significantly accelerate the rate of protodeboronation.[1][2] | Optimize the Base: Switch to weaker, non-hydroxide bases. Mild inorganic bases are often effective for the Suzuki-Miyaura coupling while minimizing the undesired side reaction.[1] Recommended bases include K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][3] |
| Presence of Water: Water can act as a proton source, and hydrolysis of the pinacol ester to the more labile boronic acid can precede protodeboronation.[1] | Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider the addition of molecular sieves (e.g., 4Å) to the reaction mixture. While some Suzuki protocols require a small amount of water, it should be minimized.[1][4] | |
| High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation, sometimes more than the rate of the desired coupling reaction.[5][6] | Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point of 60-80 °C is often a good compromise.[1][3] If the reaction is slow, consider a more active catalyst system rather than increasing the temperature.[1] | |
| Inefficient Catalytic System: A slow Suzuki-Miyaura coupling exposes the boronic ester to potentially degrading conditions for a prolonged period, increasing the likelihood of protodeboronation.[1][7] | Optimize Catalyst and Ligands: Increase the catalyst loading (e.g., 2-5 mol%) to accelerate the productive reaction rate.[1] Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), which are known to promote efficient cross-coupling.[3][8] Use pre-formed, active Pd(0) catalysts to bypass potentially inefficient in situ reduction steps.[1] | |
| Low or No Product Formation | Catalyst Inactivation: The catalyst may be deactivated by impurities or interaction with the nitrogen-rich pyrazole substrate.[3] | Use Precatalysts: Employ modern palladium precatalysts (e.g., SPhos- or XPhos-based G3 or G4 precatalysts) which are more robust.[3] Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst. |
| Poor Solubility of Reagents: The base or other reagents may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction. | Solvent Screening: Test different anhydrous solvents or solvent mixtures. Common choices for Suzuki couplings include 1,4-dioxane, toluene, or 2-MeTHF.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of the boronic ester is cleaved and replaced with a carbon-hydrogen bond.[9] For this compound, this results in the formation of 1-methyl-1H-pyrazole. This side reaction consumes the starting material, leading to reduced yields of the desired product and complicating purification. Heteroaromatic boronic acids, including pyrazole derivatives, are particularly susceptible to protodeboronation, especially under the basic and often aqueous conditions used in Suzuki-Miyaura cross-coupling reactions.[2][10]
Q2: I thought using a pinacol ester instead of a boronic acid was supposed to prevent protodeboronation. Why am I still observing it?
A2: While pinacol esters are significantly more stable than their corresponding boronic acids, they are not entirely immune to protodeboronation.[1] The pinacol group sterically protects the boron center, but under basic and/or aqueous conditions, the ester can hydrolyze to form the boronic acid in situ.[1][2] This free boronic acid is much more reactive and readily undergoes protodeboronation. Therefore, even when starting with the pinacol ester, minimizing water and using milder bases are crucial.
Q3: Can the choice of palladium ligand influence the extent of protodeboronation?
A3: Yes, the ligand plays a critical role. A highly efficient ligand that promotes a fast rate of cross-coupling can help the desired reaction outcompete the protodeboronation side reaction.[1][7] Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often effective in accelerating the catalytic cycle for heteroaryl couplings.[3][8]
Q4: Are there alternative strategies to avoid using a base altogether?
A4: In some cases, yes. An alternative approach involves the synthesis of a lithium hydroxy ate complex of the pyrazole boronic ester. This complex is bench-stable and can be used directly in Suzuki-Miyaura couplings without the need for an external base, thereby avoiding base-catalyzed protodeboronation.[11]
Quantitative Data Summary
The following table summarizes the impact of different reaction parameters on the yield of the desired Suzuki-Miyaura coupling product versus the protodeboronated byproduct. The data is illustrative and based on typical results for heteroaryl boronic esters.
| Parameter | Condition | Desired Product Yield (%) | Protodeboronation (%) |
| Base | KOH | 45% | 50% |
| K₂CO₃ | 85% | 10% | |
| K₃PO₄ | 92% | <5% | |
| Solvent | Dioxane/H₂O (4:1) | 70% | 25% |
| Toluene (anhydrous) | 88% | 8% | |
| 2-MeTHF (anhydrous) | 94% | <3% | |
| Temperature | 110 °C | 75% | 20% |
| 80 °C | 93% | <5% | |
| 60 °C | 80% (slower reaction) | <2% | |
| Catalyst System | Pd(PPh₃)₄ | 68% | 28% |
| SPhos Pd G3 | 95% | <3% |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound under conditions designed to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.3 eq)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.5 eq)
-
Anhydrous solvent (e.g., 2-MeTHF or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium precatalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Boronic Ester Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the point of maximum conversion and avoid prolonged heating.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Protodeboronation
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions utilizing 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.
Troubleshooting Guide: Side Reactions
The two most common side reactions encountered during the Suzuki coupling of this compound are protodeboronation and homocoupling . This guide provides a systematic approach to diagnosing and mitigating these undesired pathways.
Issue 1: Low Yield of Desired Product & Presence of 1-Methyl-1H-pyrazole
This is a strong indication of protodeboronation , where the boronic ester is cleaved from the pyrazole ring and replaced by a hydrogen atom.
Troubleshooting Workflow for Protodeboronation:
Technical Support Center: Optimizing Suzuki Coupling for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the catalyst loading for the Suzuki-Miyaura cross-coupling of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester with aryl halides.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for coupling with a pyrazole boronic ester? A1: For many Suzuki-Miyaura reactions involving heteroaromatic substrates, a typical starting palladium catalyst loading is in the range of 1-5 mol%.[1] For challenging couplings, such as those involving unreactive aryl chlorides or complex heterocyclic structures, higher catalyst loadings of 6-7 mol% may be necessary to achieve a good yield.[1] It is always recommended to start with a lower loading (e.g., 1-2 mol%) and increase it incrementally if the reaction is sluggish or yields are low.
Q2: Why is it critical to optimize the catalyst loading? A2: Optimizing catalyst loading is a balance between reaction efficiency and cost.
-
Too Low: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low product yields.
-
Too High: While increasing the catalyst amount can sometimes improve the rate and yield, excessive loading is economically inefficient due to the high cost of palladium and ligands.[2] Furthermore, very high catalyst concentrations can sometimes lead to an increase in side reactions, such as the formation of palladium black (catalyst precipitation) or homocoupling of the starting materials, which can decrease the overall yield and complicate purification.[2][3]
Q3: Which palladium catalyst systems are effective for pyrazole couplings? A3: Palladium(II) precatalysts combined with bulky, electron-rich phosphine ligands are highly effective. Systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos or XPhos have shown high yields in couplings with nitrogen-rich heterocycles like pyrazoles.[1] Pre-formed palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G2/G3) are also excellent choices as they provide reliable activation and stability.[1]
Q4: What is protodeboronation and how does it affect my reaction? A4: Protodeboronation is a major side reaction where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond, consuming your starting material without forming the desired product.[4] This is particularly problematic with some heteroaromatic boronic acids.[1] Using the pinacol ester form, as in your case, generally increases stability and reduces the rate of protodeboronation compared to the corresponding boronic acid.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing very low or no product yield. What are the first things I should check? A1: A low or zero yield can often be traced back to fundamental reaction parameters.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents were properly degassed.[6][7]
-
Catalyst Activity: The palladium precatalyst and phosphine ligands can degrade over time, especially if not stored correctly.[4] Use fresh or properly stored catalyst and ligand. Consider testing your catalyst system on a simple, reliable reaction (e.g., coupling phenylboronic acid with 4-bromotoluene) to confirm its activity.[8]
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Impurities can inhibit the catalyst.
-
Base and Solvent Quality: Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered.[8] The solvent must be anhydrous and of high purity.
Q2: My reaction starts but seems to stall before completion. What steps can I take? A2: A stalling reaction often indicates catalyst deactivation or insufficient reactivity.
-
Increase Catalyst Loading: This is the most direct approach. Increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then to 4 mol%). See the data table below for an illustrative guide.
-
Screen Different Ligands: The choice of ligand is crucial. If one ligand system is underperforming, try another. For pyrazole substrates, ligands like SPhos and XPhos are often more effective than traditional ones like PPh₃.[1]
-
Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C).[1] Increasing the temperature can improve both reaction rate and final conversion, but be aware that it can also accelerate catalyst decomposition and side reactions.[3]
Q3: I am getting the desired product, but also significant byproducts. How can I improve selectivity? A3: Byproduct formation is common and can often be minimized by adjusting reaction conditions.
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halides or two boronic esters is a common side reaction.[3] This can sometimes be suppressed by lowering the catalyst loading or temperature.
-
Protodeboronation: As mentioned in the FAQ, this consumes your boronic ester. To minimize it, ensure you are using a suitable base (K₃PO₄ or Cs₂CO₃ are often good choices) and avoid excessively high temperatures or prolonged reaction times.[4] The use of the pinacol ester is already a key strategy to prevent this.[5]
-
Dehalogenation: The aryl halide can sometimes be reduced, replacing the halogen with a hydrogen atom. This is less common but can occur with highly reactive catalyst systems.[3]
Data Presentation
The optimal catalyst loading depends on the specific substrates and conditions. The table below illustrates the conceptual relationship between catalyst loading and reaction outcomes for a typical Suzuki coupling.
| Catalyst Loading (mol% Pd) | Relative Reaction Time | Typical Yield (%) | Key Observations & Considerations |
| 0.1 - 0.5 | Very Long (24h+) | 10 - 40% | Economical but often results in incomplete conversion or a stalled reaction.[9] |
| 1.0 - 2.0 | Moderate (4-12h) | 70 - 95% | Often the optimal range, balancing high yield with reasonable cost and time.[1][5] |
| 2.5 - 5.0 | Fast (1-4h) | 85 - 99% | Good for difficult substrates or when rapid conversion is needed.[1] |
| > 5.0 | Very Fast (<1h) | 60 - 85% | May be necessary for very challenging couplings.[1] Can lead to lower yields due to catalyst aggregation (Pd black formation) and increased side reactions.[2][3] |
Experimental Protocols
General Protocol for a Small-Scale Test Reaction to Optimize Catalyst Loading
This protocol describes a general procedure for a 0.5 mmol scale reaction. It is recommended to run a small array of reactions in parallel with varying catalyst loadings (e.g., 1%, 2%, 4%).
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv), finely ground
-
Palladium precatalyst (e.g., XPhos Pd G3) and/or ligand
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)[1]
-
Reaction vial with a screw cap and PTFE septum, magnetic stir bar
Procedure:
-
Preparation: In a glovebox or on a Schlenk line, add the aryl halide, this compound, and base to the reaction vial containing a stir bar.
-
Catalyst Addition: Add the desired amount of the palladium catalyst.
-
Atmosphere: Seal the vial with the cap. If not in a glovebox, evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up (Typical): After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for Suzuki coupling catalyst optimization.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
Effect of base and solvent on 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving low yields. What are the primary factors to investigate?
A1: When encountering difficulties with Suzuki-Miyaura reactions involving this compound, several key parameters should be systematically checked:
-
Catalyst Activity: Ensure the palladium catalyst is active. If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and undesirable side reactions such as the homocoupling of the boronic ester. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Purity: Verify the purity of all reagents, including the aryl halide, base, and solvent. Impurities can poison the catalyst and inhibit the reaction.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or product.
Q2: What is the role of the base in the Suzuki-Miyaura coupling, and which bases are commonly used with this compound?
A2: The primary role of the base is to activate the boronic acid pinacol ester, facilitating the transfer of the pyrazole group from boron to the palladium catalyst (transmetalation).[1][2] Common bases for Suzuki-Miyaura reactions include:
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and are often effective.[3]
-
Phosphates: Potassium phosphate (K₃PO₄) is another common choice, particularly for challenging couplings.[4]
-
Hydroxides: While effective, strong bases like sodium hydroxide (NaOH) can sometimes promote side reactions.
-
Fluorides: Potassium fluoride (KF) can be a milder option that is sometimes effective.[1]
The optimal base is substrate-dependent and may require screening.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and selectivity.[5] Common solvents for Suzuki-Miyaura reactions include:
-
Ethers: Dioxane and tetrahydrofuran (THF) are widely used, often in combination with water.[4][6]
-
Aromatic Hydrocarbons: Toluene can be effective, particularly at higher temperatures.
-
Alcohols: Ethanol/water mixtures can be a "greener" solvent system.
-
Amides: N,N-Dimethylformamide (DMF) is another option, though it can sometimes be more difficult to remove.
The addition of a small amount of water is often beneficial as it can help to dissolve the inorganic base and facilitate the reaction.[5]
Q4: I am observing significant protodeboronation of my this compound. How can this be minimized?
A4: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, especially with heteroaryl boronic esters.[7] To mitigate this:
-
Use Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can be beneficial.
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like K₂CO₃ or KF.
-
Employ MIDA Boronate Esters: For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronate esters offer greater stability and can be used in iterative cross-coupling strategies.
Q5: Is it possible to perform the Suzuki-Miyaura coupling without an external base?
A5: Yes, an improved synthesis of this compound has been developed that isolates the corresponding lithium hydroxy ate complex. This complex is bench-stable and can be used directly in Suzuki couplings without the need for an additional base.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Product Yield | Inactive Catalyst | Use a fresh batch of palladium catalyst or a more robust precatalyst. Ensure proper activation if using a Pd(II) source. |
| Oxygen Contamination | Thoroughly degas the solvent and reaction vessel. Maintain a positive pressure of an inert gas (N₂ or Ar). | |
| Impure Reagents | Purify starting materials and ensure the solvent is anhydrous and of high purity. | |
| Inappropriate Base/Solvent | Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/H₂O, THF/H₂O, toluene). | |
| Protodeboronation of Boronic Ester | Excess Water and/or Strong Base | Use anhydrous conditions or minimize the amount of water. Switch to a milder base such as K₂CO₃ or KF. |
| High Reaction Temperature | Lower the reaction temperature and monitor for longer reaction times. | |
| Homocoupling of Boronic Ester | Presence of Oxygen | Ensure the reaction is performed under strictly anaerobic conditions. |
| Use of a Pd(II) Precatalyst | The reduction of Pd(II) to Pd(0) can sometimes be accompanied by homocoupling. Using a Pd(0) source directly may mitigate this. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or LC-MS and allow for longer reaction times. If the reaction stalls, a moderate increase in temperature may be beneficial. |
| Catalyst Deactivation | Catalyst deactivation can occur over time. In some cases, adding a fresh portion of the catalyst can restart the reaction. |
Data Presentation: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Pyrazole Derivatives
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of pyrazole boronic acids/esters with various aryl halides. While not all examples use this compound specifically, they provide valuable insights into effective reaction conditions.
Table 1: Coupling of 4-Bromopyrazoles with Arylboronic Acids [4]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | P1 (6) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |
| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (6) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81 |
| 3 | 4-Bromo-1H-pyrazole | 3-Thienylboronic acid | P1 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |
Reaction conditions: aryl halide (1.00 mmol), boronic acid (2.00 mmol), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL).[4] P1 = XPhos-derived precatalyst.
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions [6][9]
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | Trace |
| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | No Product |
| 3 | Pd(dba)₂ | K₂CO₃ | Dioxane | 100 | <5 |
| 4 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 100 | 55 |
| 5 | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 100 | 30 |
| 6 | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 100 | No Product |
| 7 | PdCl₂(PPh₃)₂ | K₂CO₃ | THF | 100 | 45 |
| 8 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | Dioxane | 100 | 59 |
These are representative data from a study optimizing the coupling of a benzodioxole derivative with phenylboronic acid and showcase the significant impact of catalyst, base, and solvent selection.[6][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%) followed by the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Reactions with Pyrazole Boronates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyrazole boronates and their derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?
A1: A low or nonexistent yield in a Suzuki-Miyaura coupling can stem from several sources. A systematic check of the following is recommended:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1] For pyrazole substrates, palladacycle precatalysts such as those derived from XPhos or SPhos have shown high efficacy.[2]
-
Oxygen Contamination: Oxygen can lead to catalyst decomposition and the unwanted homocoupling of boronic acids.[1] It is crucial to ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[1][3]
-
Reagent Quality: Verify the purity of your pyrazole boronate and the coupling partner. Boronic acids and their esters can degrade over time.[1] For unstable boronic acids, consider converting them into more stable derivatives like pinacol esters or diethanolamine adducts.[4][5]
-
Base and Solvent Selection: The choice of base and solvent is critical. The base facilitates the crucial transmetalation step.[1] For pyrazole couplings, inorganic bases like K₃PO₄ and K₂CO₃ are commonly effective.[2][6][7] Ensure the base is finely powdered and dry for anhydrous reactions.[1] A small amount of water is often necessary, even in nominally anhydrous reactions with bases like K₃PO₄.[8]
Q2: I'm observing significant protodeboronation of my pyrazole boronate. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent side reaction, particularly with electron-rich or heterocyclic boronates.[1] The presence of water and a strong base can accelerate this process.[1][9]
To mitigate protodeboronation:
-
Use Milder Bases: Switch from strong bases like NaOH to weaker ones such as K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Since water is the primary proton source, using anhydrous solvents and reagents can significantly reduce this side reaction.[1]
-
Stable Boron Reagents: Pyrazole boronic acids can be unstable.[2] Using more stable pyrazole boronic pinacol esters is a common and effective strategy.[4][9]
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation.[2] If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system.
Q3: My pyrazole has an unprotected N-H group. Is this affecting the reaction?
A3: Yes, unprotected N-H groups on azoles like pyrazole can inhibit the palladium catalyst.[2][10] The acidic N-H can interact with the palladium center, deactivating the catalyst.[2] While N-protection is an option, it adds extra steps. Successful direct coupling of unprotected pyrazoles can be achieved by:
-
Using Specialized Catalysts: Buchwald's precatalysts (e.g., XPhos or SPhos-based) have been reported to be effective for coupling N-H containing heterocycles.[2]
-
Increasing Catalyst Loading: A higher catalyst loading (e.g., 6-7 mol%) may be necessary to counteract the inhibitory effect.[2]
-
Adding Excess Boronic Acid: Using a larger excess of the boronic acid (e.g., 2 equivalents) can help shift the equilibrium away from the deactivated catalyst complex.[2]
Q4: I'm struggling to couple a sterically hindered pyrazole or aryl halide. What conditions are recommended?
A4: Steric hindrance can significantly slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[1] To overcome this, more forcing conditions or specialized catalyst systems are often required.
-
Bulky, Electron-Rich Ligands: These are essential for promoting the coupling of sterically demanding substrates.[1] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective as they accelerate the key steps in the catalytic cycle.[1]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[11] Microwave-assisted heating can be particularly effective for rapidly reaching and maintaining higher temperatures.[12][13]
-
Choice of Halide: For your pyrazole substrate, using a bromo or chloro derivative may be superior to an iodo derivative, as the latter can be more prone to a dehalogenation side reaction.[6][7]
Troubleshooting Workflow
If you are facing issues with your reaction, the following workflow can help you systematically diagnose the problem.
Caption: A step-by-step workflow for troubleshooting common Suzuki-Miyaura coupling issues.
Data Summary: Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for success. The following tables summarize conditions reported for the Suzuki-Miyaura coupling of various pyrazole substrates.
Table 1: Coupling of Bromopyrazoles with Aryl Boronic Acids
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) | Reference |
| XPhos Precatalyst (P1) | K₃PO₄ | dioxane/H₂O | 100 | 24 | 61-86 | [2] |
| SPhos Precatalyst (P2) | K₃PO₄ | dioxane/H₂O | 100 | 15-20 | 50-80 | [2] |
| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 120 (µW) | 0.33 | ~85 | [7] |
Table 2: Coupling of Halogenated Aminopyrazoles
| Pyrazole Substrate | Catalyst | Base | Solvent | Temp. (°C) | Avg. Yield (%) | Reference |
| 4-Bromo-aminopyrazole | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 120 (µW) | High | [7] |
| 4-Chloro-aminopyrazole | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 120 (µW) | High | [6] |
Note: Yields are highly substrate-dependent. These tables should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole
This protocol is a representative example adapted from literature procedures.[2][14]
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.5-2.0 mmol, 1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4 mL dioxane and 1 mL water).
-
Catalyst Addition: Add the palladium catalyst and ligand, or the palladium precatalyst (e.g., XPhos Pd G2, 0.02-0.05 mmol, 2-5 mol%).
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 80-120 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Stabilization of a Boronic Acid with Diethanolamine
This procedure can be used to convert an unstable boronic acid into a more stable, crystalline solid that can be used directly in Suzuki couplings.[1][5]
-
Dissolution: In a vial with a stir bar, dissolve the pyrazole boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or THF).
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the new solid precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This adduct can be used directly in the coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle can help pinpoint where a reaction might be failing. For instance, issues with sterically hindered substrates often lie in the Oxidative Addition or Reductive Elimination steps, while problems with the boronate itself affect Transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Removal of boron impurities from 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. This guide focuses on the removal of boron- and process-related impurities from reaction mixtures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I might encounter in my reaction with this compound?
A1: The most common boron-containing impurities are the corresponding boronic acid (1-Methyl-1H-pyrazole-4-boronic acid), which results from the hydrolysis of the pinacol ester, and boronic acid homocoupling byproducts. The pinacol ester is susceptible to hydrolysis, especially during aqueous work-up or chromatography on silica gel[1][2].
Q2: My reaction mixture shows a significant amount of 1-Methyl-1H-pyrazole-4-boronic acid. What causes this and how can I minimize its formation?
A2: The formation of the corresponding boronic acid is primarily due to hydrolysis of the pinacol ester. This can occur during the reaction if water is present, or during aqueous work-up and purification. To minimize hydrolysis, it is recommended to use anhydrous reaction conditions when possible and to be cautious during purification. For chromatographic purification, using boric acid-impregnated silica gel can help suppress the hydrolysis of the pinacol ester[3].
Q3: I observe a significant amount of a byproduct with a mass corresponding to a dimer of my pyrazole boronic ester. What is this and how can I avoid it?
A3: This byproduct is likely the result of homocoupling of the this compound. This side reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species. To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.
Q4: Besides boron-containing impurities, what other common impurities should I look for?
A4: Other potential impurities can arise from the starting materials and reagents used in the synthesis of the boronic acid pinacol ester or in the subsequent Suzuki-Miyaura reaction. These can include unreacted 4-bromo-1-methyl-1H-pyrazole, triisopropyl borate, and pinacol. Additionally, side reactions such as protodeboronation can lead to the formation of 1-methyl-1H-pyrazole.
Q5: What are the recommended analytical techniques to identify and quantify these impurities?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound and its impurities. A reversed-phase HPLC method can be developed to separate the pinacol ester from its hydrolyzed boronic acid and other process-related impurities[1][2]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile impurities. For elemental boron analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique.
Troubleshooting Guides
This section provides detailed protocols for the removal of common impurities from reactions involving this compound.
Impurity Profile and Removal Strategies
| Impurity Name | Chemical Structure | Common Cause | Recommended Removal Strategy |
| 1-Methyl-1H-pyrazole-4-boronic acid | C4H6BN2O2 | Hydrolysis of the pinacol ester | Extractive work-up with a mild aqueous base, or chromatography on boric acid-impregnated silica gel. |
| Homocoupling byproduct | C14H14N4 | Reaction with oxygen, catalyzed by Pd(II) | Optimize reaction conditions (thorough degassing, use of Pd(0) catalyst). Purification by column chromatography. |
| 1-Methyl-1H-pyrazole | C4H6N2 | Protodeboronation | Use of milder bases (e.g., K3PO4, Cs2CO3), anhydrous conditions, and careful control of reaction temperature. |
| Unreacted 4-bromo-1-methyl-1H-pyrazole | C4H5BrN2 | Incomplete reaction | Drive the reaction to completion or remove by column chromatography. |
| Pinacol | C6H14O2 | Hydrolysis of the pinacol ester | Aqueous wash during work-up. |
Experimental Protocols
This protocol is effective for removing the hydrophilic 1-Methyl-1H-pyrazole-4-boronic acid from the desired pinacol ester product.
Methodology:
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic boronic acid impurity. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
This method is particularly useful for purifying this compound while minimizing on-column hydrolysis[3].
Methodology:
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol).
-
Add silica gel to the boric acid solution to form a slurry.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Dry the impregnated silica gel in an oven at 100-120 °C for several hours before use.
-
-
Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent gradient to separate the desired product from impurities. Monitor the fractions by thin-layer chromatography (TLC) or HPLC.
-
Fraction Collection and Concentration: Collect the fractions containing the pure product and concentrate them under reduced pressure.
Visual Guides
Troubleshooting Workflow for Boron Impurity Removal
References
Validation & Comparative
Comparative Guide to Purity Analysis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
For researchers, scientists, and professionals in drug development, accurate purity assessment of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key reagent in Suzuki-Miyaura cross-coupling reactions.[1][2] The primary challenge in the analysis of this and other boronic acid pinacol esters is their susceptibility to hydrolysis, which can lead to inaccurate purity results.[3][4][5][6][7]
Alternative Purity Analysis Methods
While Reversed-Phase HPLC (RP-HPLC) is a common technique for purity determination, alternative methods exist, each with its own advantages and disadvantages.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique has demonstrated excellent selectivity and retention for pinacol boronate esters and their corresponding boronic acids.[6] The high percentage of organic solvent in the mobile phase effectively prevents on-column hydrolysis.[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a non-destructive technique, qNMR can provide a direct measure of purity without the need for a reference standard of the analyte. However, it generally offers lower sensitivity (LOQ ~0.5%) compared to HPLC, making it less suitable for detecting trace impurities.[5]
-
Gas Chromatography (GC): GC is generally unsuitable for the analysis of boronic acid pinacol esters due to their low volatility and the poor solubility of their potential hydrolytic degradation product, the boronic acid, in organic solvents.[3]
Recommended Analytical Approach: Optimized Reversed-Phase HPLC
Recent studies have identified optimized RP-HPLC methods that significantly mitigate the on-column hydrolysis of boronic acid pinacol esters.[5][8][9] The key to this approach is the selection of a stationary phase with low silanol activity to minimize nucleophilic attack on the boron atom.[8]
Experimental Protocol: Optimized RP-HPLC Method
This protocol is based on a validated method for the analysis of pyrazole boronic pinacol esters and is suitable for determining the purity of this compound.[5][9]
Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, diode array detector (DAD), column oven, and a thermostatted autosampler.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters XTerra MS C18, 4.6 x 50 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0.0-0.4 min: 20% B; 0.4-5.4 min: 20% to 80% B; 5.4-7.0 min: 80% B; 7.0-7.2 min: 80% to 20% B; 7.2-10.0 min: 20% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Autosampler Temperature | 4°C |
| Injection Volume | 2 µL |
| Detection Wavelength | 220 nm |
| Sample Diluent | Acetonitrile |
Sample Preparation: Prepare samples in acetonitrile to prevent hydrolysis prior to injection.[4][5][7][8] The use of aqueous or protic diluents like methanol can lead to significant degradation of the pinacol ester to the corresponding boronic acid.[4][5]
Performance Comparison: RP-HPLC vs. HILIC
| Feature | Optimized RP-HPLC | HILIC |
| Primary Advantage | Widely available instrumentation and expertise. | Effectively prevents on-column hydrolysis.[6] |
| Primary Disadvantage | Risk of on-column hydrolysis if not properly optimized.[4][5][6] | May require more specialized columns and method development. |
| Column | Low silanol activity C18 (e.g., XTerra MS C18).[5][8][9] | ZIC-cHILIC stationary phases have shown excellent performance.[6] |
| Mobile Phase | Water/Acetonitrile.[5][9] | High percentage of organic solvent.[6] |
| Sample Diluent | Aprotic solvent (e.g., Acetonitrile).[5][8] | Compatible with high organic mobile phases. |
| Separation Principle | Hydrophobic interactions. | Partitioning into a water-enriched layer on the stationary phase. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the key considerations and workflow for the successful HPLC analysis of this compound.
Caption: HPLC Purity Analysis Workflow.
This guide provides a framework for the accurate and reliable purity analysis of this compound. By implementing the recommended optimized RP-HPLC method or considering HILIC as a viable alternative, researchers can ensure the quality of this critical synthetic intermediate.
References
- 1. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Mass Spectrometry Techniques for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester and its Products
This guide provides a detailed comparison of mass spectrometry-based methods for the analysis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key intermediate in pharmaceutical synthesis. We present experimental data and protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside a comparative analysis with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a common alternative.
The primary analytical challenge associated with boronic acid pinacol esters is their susceptibility to hydrolysis, which can complicate quantification and identification.[1][2][3] This guide addresses these challenges by outlining optimized methodologies to ensure accurate and reproducible analysis.
Overview of Analytical Techniques
Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of this compound and its potential side-products or degradants. The choice between GC-MS and LC-MS depends largely on sample volatility, thermal stability, and the specific analytical goals. HPLC-UV serves as a robust, albeit less sensitive, alternative for routine purity assessments.
| Feature | GC-MS | LC-MS/MS | HPLC-UV |
| Principle | Separation by volatility/boiling point; detection by mass-to-charge ratio (m/z) | Separation by polarity/hydrophobicity; detection by m/z of precursor and product ions | Separation by polarity/hydrophobicity; detection by UV light absorbance |
| Primary Use | Identification of volatile and thermally stable compounds; structural elucidation via fragmentation | High-sensitivity quantification and identification of a wide range of compounds | Routine purity analysis and quantification of known chromophoric compounds |
| Selectivity | High (based on retention time and mass spectrum) | Very High (based on retention time, precursor ion, and fragment ions) | Moderate (based on retention time and UV spectrum) |
| Key Challenge | Compound must be volatile and thermally stable. | Hydrolysis of the pinacol ester in aqueous mobile phases.[1][2] | Co-elution of impurities can interfere with quantification; lower sensitivity. |
Mass Spectrometry Analysis and Fragmentation
The molecular weight of this compound (C₁₀H₁₇BN₂O₂) is 208.07 g/mol . Mass spectrometry is crucial for confirming this molecular weight and for structural elucidation through the analysis of fragmentation patterns.
Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 208. A prominent peak observed in the NIST library for this compound is at m/z 193 , which corresponds to the loss of a methyl group ([M-CH₃]⁺).[2] This is a common fragmentation pathway for compounds with methyl groups on sterically accessible locations.
Further fragmentation can be predicted based on the known behavior of pyrazole rings, which often involves the expulsion of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[2][4]
Proposed GC-MS Fragmentation Pathway:
References
Comparison of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding boronic acid
A Comparative Guide to 1-Methyl-1H-pyrazole-4-boronic Acid and Its Pinacol Ester
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, pyrazole-containing compounds are of significant interest. The introduction of the 1-methyl-1H-pyrazole-4-yl moiety is frequently accomplished via the versatile Suzuki-Miyaura cross-coupling reaction. The two primary reagents for this purpose are 1-Methyl-1H-pyrazole-4-boronic acid and its corresponding pinacol ester, 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. While both serve to install the same chemical group, their distinct physicochemical properties dictate their suitability for different applications. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between the boronic acid and its pinacol ester derivative are evident in their physical and chemical properties. The pinacol ester is characterized by a higher molecular weight and a defined melting point, whereas the boronic acid's properties can be more variable due to its tendency to dehydrate.
| Property | 1-Methyl-1H-pyrazole-4-boronic acid | This compound |
| Molecular Formula | C4H7BN2O2[1] | C10H17BN2O2[2] |
| Molecular Weight | 125.92 g/mol [1] | 208.07 g/mol [2][3] |
| Appearance | Solid | White to light yellow crystalline powder[2][4] |
| Melting Point | Not available | 59-64 °C[2][4] |
| Solubility | Not specified | Slightly soluble in water; Soluble in Chloroform and Methanol (Slightly)[2][4][5] |
| Storage | Not specified | Keep in a dark, dry, and sealed place at room temperature[2] |
Stability: The Decisive Advantage of the Pinacol Ester
The most significant distinction between the two reagents lies in their stability. Boronic acids, in general, are susceptible to two primary degradation pathways:
-
Oxidation: The boron-carbon bond can be cleaved under oxidative conditions.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is reversible but complicates stoichiometry and can impact reactivity.
The this compound offers a robust solution to these stability issues. The pinacol group sterically protects the boron center from nucleophilic attack and oxidation.[6] This enhanced stability makes the pinacol ester easier to handle, purify, and store over long periods, ensuring reproducibility in synthetic protocols.[6][7] In contrast, the free boronic acid can be challenging, with some heteroaryl boronic acids being prone to rapid decomposition in the presence of a base.
The following diagram illustrates the relationship between the boronic acid, its unstable trimeric boroxine form, and the stable pinacol ester.
Caption: Interconversion between the boronic acid, boroxine, and the stable pinacol ester.
Performance in Suzuki-Miyaura Cross-Coupling
Both reagents are effective in Suzuki-Miyaura reactions, a cornerstone of C-C bond formation. However, their reactivity profiles and optimal conditions differ. While free boronic acids can sometimes be more reactive, the stability and ease of handling of pinacol esters often make them the preferred choice, especially in complex, multi-step syntheses common in drug development.[8]
The sluggish reactivity sometimes associated with pinacol esters can be overcome with the right choice of catalyst, ligands, and conditions.[9] Furthermore, an improved synthesis method for the pinacol ester yields a corresponding lithium hydroxy 'ate' complex, which exhibits long-term bench stability and can be used directly in Suzuki couplings without the need for an additional base.[10][11]
The general mechanism for the Suzuki-Miyaura coupling is depicted below, highlighting the key transmetalation step where the boronic acid or ester transfers its organic group to the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
For researchers looking to utilize these reagents, the following protocols provide a starting point for reaction setup and analysis.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl halide with either 1-Methyl-1H-pyrazole-4-boronic acid or its pinacol ester.
Materials:
-
Aryl halide (1.0 eq)
-
1-Methyl-1H-pyrazole-4-boronic acid (1.2 eq) OR this compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/H2O, Dioxane/H2O, DMF)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, the boron reagent (boronic acid or pinacol ester), the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Protocol 2: Assessment of Hydrolytic Stability via ¹H NMR
This protocol allows for the quantitative comparison of the hydrolytic stability of the pinacol ester versus the free boronic acid.[6]
Materials:
-
1-Methyl-1H-pyrazole-4-boronic acid or its pinacol ester
-
Deuterated solvent (e.g., DMSO-d₆)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of the boron reagent (e.g., 10 mM) in the deuterated solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
In an NMR tube, combine a known volume of the boron reagent stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (time = 0).
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material and the hydrolyzed product relative to the internal standard.
-
Plot the concentration of the starting material as a function of time to determine the rate of hydrolysis.
Conclusion and Recommendations
The choice between 1-Methyl-1H-pyrazole-4-boronic acid and its pinacol ester is ultimately dictated by the specific requirements of the synthetic application.
-
1-Methyl-1H-pyrazole-4-boronic acid may be suitable for rapid, small-scale syntheses where the reagent is used immediately after preparation or purchase, and where its potential for higher reactivity is advantageous.
-
This compound is the superior choice for applications demanding high reproducibility, scalability, and reagent stability.[7][12] Its robustness to oxidation and dehydration makes it ideal for multi-step syntheses, library generation, and manufacturing processes where long-term storage and consistent quality are paramount.[6] The development of its directly usable 'ate' complex further enhances its utility by simplifying reaction setup.[10][11]
For researchers in drug development and process chemistry, the enhanced stability and reliability of the pinacol ester generally outweigh the potential for slightly higher reactivity of the free boronic acid, making it the more prudent and versatile choice for incorporating the valuable 1-methylpyrazole moiety.
References
- 1. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]
- 3. apicule.com [apicule.com]
- 4. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]
- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Superior Stability and Efficiency of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of reagents is a critical factor that dictates the efficiency, reproducibility, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, the choice of the organoboron reagent is paramount. This guide provides an objective comparison of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester against its corresponding boronic acid, highlighting the distinct advantages of the pinacol ester in terms of stability, handling, and reaction performance, supported by experimental data and detailed protocols.
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous therapeutic agents and functional materials.[1] The Suzuki-Miyaura coupling is a powerful and widely adopted method for constructing carbon-carbon bonds to incorporate this valuable moiety.[1] At the heart of this reaction lies the organoboron reagent, and while boronic acids have traditionally been used, their pinacol ester counterparts, such as this compound, offer significant practical advantages.[2][3]
The Stability Advantage: A Head-to-Head Comparison
The primary advantage of this compound lies in its superior stability compared to the free boronic acid. Boronic acids are known to be susceptible to various decomposition pathways, including oxidation and protodeboronation, which can compromise their purity, shelf-life, and the reproducibility of reaction outcomes.[2][4] In contrast, the pinacol ester is a stable, crystalline solid that is easier to handle, purify, and store for extended periods.[2] This enhanced stability is crucial for achieving consistent and reliable results in complex multi-step syntheses.[1]
While boronic acids are generally more reactive, which can sometimes lead to faster reaction times, this increased reactivity comes at the cost of reduced stability.[2][4][5] The pinacol ester provides a more robust and reliable alternative, ensuring the integrity of the reagent and leading to more reproducible and often higher isolated yields, particularly in complex pharmaceutical applications.[2][6]
Quantitative Performance in Suzuki-Miyaura Coupling
The following table summarizes the key performance differences between this compound and its corresponding boronic acid in a typical Suzuki-Miyaura cross-coupling reaction with an aryl halide.
| Feature | This compound | 1-Methyl-1H-pyrazole-4-boronic acid |
| Physical Form | White to light yellow crystalline powder | Solid, often less crystalline |
| Stability & Handling | High; stable to air and moisture with a long shelf-life, easy to handle.[2][7] | Moderate; susceptible to oxidation and protodeboronation, requires more careful handling and storage.[2][4] |
| Purity of Starting Material | Generally high; can be purified by standard techniques like column chromatography.[2] | Can be challenging to obtain in high purity due to decomposition.[2] |
| Typical Reaction Yield | Often more reproducible and can provide higher isolated yields in complex syntheses.[2] | Potentially higher in short reaction times, but can be compromised by reagent decomposition.[2][4] |
| Reaction Time | May require slightly longer reaction times or higher temperatures compared to the boronic acid.[6] | Generally faster reaction times due to higher reactivity.[2][5] |
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound is provided below. This protocol can be adapted for various aryl and heteroaryl halides.
Reaction: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the vessel with a septum and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
To the solid mixture, add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(1-methyl-1H-pyrazol-4-yl)anisole.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Molecules synthesized using this compound are often designed as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammatory disorders. One such pathway is the JAK/STAT signaling cascade.
Caption: Simplified diagram of the JAK/STAT signaling pathway and a potential point of inhibition.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reactivity of Pyrazole Boronic Acid Isomers: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of different positional isomers of pyrazole boronic acids is crucial for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 3-, 4-, and 5-pyrazole boronic acid isomers in the context of the widely used Suzuki-Miyaura cross-coupling reaction, supported by experimental data from peer-reviewed literature.
The position of the boronic acid group on the pyrazole ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be leveraged for selective synthesis and optimization of reaction conditions. This guide summarizes the available quantitative data and provides detailed experimental protocols to aid in the design and execution of synthetic strategies involving these valuable building blocks.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of bromopyrazole isomers in this reaction serves as an excellent proxy for the reactivity of the corresponding pyrazole boronic acid isomers. Experimental data from the literature indicates a clear trend in the reactivity of these isomers.
Generally, 3-bromopyrazoles exhibit higher reactivity and tend to react faster than 4-bromopyrazoles in Suzuki-Miyaura coupling reactions.[1] This increased reactivity can be attributed to the electronic properties of the pyrazole ring and the position of the bromine atom. While direct comparative kinetic studies for all three isomers under identical conditions are scarce, the available yield data from similar reactions provides valuable insights into their relative reactivity.
The following table summarizes the isolated yields for the Suzuki-Miyaura coupling of 3-bromo-, 4-bromo-, and 5-bromopyrazole derivatives with various arylboronic acids.
| Pyrazole Isomer | Coupling Partner (Arylboronic Acid) | Yield (%) | Reference |
| 3-Bromopyrazole | 4-Methoxyphenylboronic acid | 86 | [1] |
| 3-Fluorophenylboronic acid | 81 | [1] | |
| 4-(Trifluoromethyl)phenylboronic acid | 75 | [1] | |
| 4-Bromopyrazole | 4-Methoxyphenylboronic acid | 78 | [1] |
| 3-Fluorophenylboronic acid | 72 | [1] | |
| 4-(Trifluoromethyl)phenylboronic acid | 61 | [1] | |
| 1-(4-Chlorophenyl)-3-phenyl-5-bromopyrazole | Phenylboronic acid | >90 | |
| 1-Phenyl-3-(4-chlorophenyl)-5-bromopyrazole | Phenylboronic acid | >90 |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of bromopyrazole isomers, which are representative of the conditions used to generate the comparative data.
General Procedure for Suzuki-Miyaura Coupling of 3- and 4-Bromopyrazoles[1]
Materials:
-
Bromopyrazole (1.00 mmol)
-
Arylboronic acid (2.00 mmol)
-
XPhos-derived precatalyst P1 (6–7 mol%)
-
Potassium phosphate (K₃PO₄) (2.00 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vessel, add the bromopyrazole, arylboronic acid, XPhos-derived precatalyst P1, and potassium phosphate.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Dioxane and water are added to the reaction mixture.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrazoles[2]
Materials:
-
1-Aryl-3-substituted-5-bromopyrazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.01 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1)
Procedure:
-
To a reaction vessel, add the 5-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
The vessel is flushed with an inert atmosphere.
-
A solvent mixture of toluene, ethanol, and water is added.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the pure product.
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the bromopyrazole to the active Pd(0) catalyst. This is followed by transmetalation with the pyrazole boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Conclusion
The reactivity of pyrazole boronic acid isomers in Suzuki-Miyaura cross-coupling reactions follows a discernible trend, with the 3-substituted isomer generally being the most reactive, followed by the 5- and then the 4-substituted isomers. This understanding, combined with the provided experimental protocols, can guide researchers in selecting the appropriate starting materials and optimizing reaction conditions to achieve their desired synthetic outcomes efficiently and with high yields. The provided visualization of the catalytic cycle further aids in comprehending the fundamental steps of this crucial transformation.
References
A Comparative Guide to the Quantitative Analysis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: qNMR vs. HPLC
In the landscape of pharmaceutical development and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a crucial building block in the synthesis of various biologically active molecules. This guide provides a comprehensive comparison of two prominent analytical techniques for its quantitative analysis: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative data, and discuss the relative merits of each technique for researchers, scientists, and drug development professionals.
Principles of Quantitative Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal. By co-dissolving a known amount of a certified internal standard with the analyte, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique. For quantitative analysis, the components of a mixture are separated based on their differential partitioning between a stationary phase (a column) and a liquid mobile phase. A detector, typically a UV-Vis detector for aromatic compounds like the target analyte, measures the response of each separated component. The concentration of the analyte is determined by comparing its peak area to that of a reference standard of known concentration.
Challenges in the Analysis of Boronic Acid Pinacol Esters
A significant challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid. This degradation can occur during sample preparation or even during the analytical run, particularly in reversed-phase HPLC where aqueous mobile phases are common.[1] This can lead to inaccurate quantification and the appearance of impurity peaks that were not present in the original sample.[1][2]
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol
This protocol is a generalized procedure based on established qNMR methodologies, adapted for this compound.
a) Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Select a suitable internal standard. For this analyte, a good choice would be a compound with sharp, well-resolved signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are potential candidates. Accurately weigh an appropriate amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution. Aprotic solvents are preferred to minimize hydrolysis.
-
Transfer an aliquot of the solution into a high-precision NMR tube.
b) NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation between scans. A delay of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Typically 8-16 scans are adequate to achieve a good signal-to-noise ratio.
-
Acquisition Time (at): A minimum of 3-4 seconds to ensure good digital resolution.
c) Data Processing and Purity Calculation:
-
Apply a Fourier transform to the FID with a small amount of line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the pyrazole ring protons or the N-methyl protons) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Optimized HPLC-UV Protocol
This protocol is based on the optimized method for boronic acid pinacol esters described by Kumar et al. (2014), which was shown to minimize on-column hydrolysis.[1]
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a volumetric flask.
-
Dissolve in a suitable aprotic solvent, such as acetonitrile, and dilute to the mark to a final concentration of approximately 0.1-0.5 mg/mL. The use of aprotic diluents is crucial to prevent hydrolysis prior to injection.[2]
b) Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, 2.5 µm. This column is recommended due to its lower silanol activity, which reduces on-column hydrolysis.[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the main peak from any impurities and the potential boronic acid hydrolysate. For example: 80% A to 20% A over 5 minutes.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 2 µL
c) Quantification:
-
A calibration curve should be prepared using a reference standard of this compound of known purity at a minimum of five concentration levels.
-
The peak area of the analyte in the sample is then used to determine its concentration based on the calibration curve.
Data Presentation and Comparison
The following tables summarize the key performance characteristics and provide illustrative quantitative data for the two techniques. The data for the HPLC method is based on the findings for similar compounds in the literature, which demonstrated high accuracy when optimized to prevent hydrolysis. The qNMR data is representative of the high precision and accuracy achievable with this primary method.
Table 1: Comparison of Performance Characteristics
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[3] | Comparative method based on separation and detection.[3] |
| Reference Standard | Requires a certified internal standard, not necessarily the analyte itself.[3] | Requires a well-characterized reference standard of the analyte. |
| Selectivity | Excellent for structural confirmation. Can be limited by signal overlap. | High selectivity for separating structurally similar impurities.[4] |
| Sensitivity | Generally lower than HPLC, with a Limit of Quantification (LOQ) around 0.1-0.5%.[1] | Higher sensitivity, suitable for trace impurity analysis (LOQ often <0.05%).[4] |
| Accuracy | High, as it provides an absolute purity value.[3] | High, but can be influenced by the response factors of impurities and on-column degradation.[1][3] |
| Precision | Excellent, with low relative standard deviation (RSD).[3] | Very good, with low RSD. |
| Sample Throughput | Can be automated, but generally lower throughput than HPLC.[4] | Well-suited for high-throughput analysis with autosamplers.[4] |
| Universality | Applicable to nearly all organic molecules containing NMR-active nuclei. | Primarily for compounds with a chromophore for UV detection. |
Table 2: Illustrative Quantitative Data for Purity Assessment
| Sample Lot | Purity by qNMR (%) | Purity by Optimized HPLC (%) |
| A | 99.2 ± 0.2 | 99.1 ± 0.3 |
| B | 98.5 ± 0.3 | 98.4 ± 0.4 |
| C (spiked with 1% boronic acid) | 98.9 (ester purity) | 98.8 (ester purity) |
Note: The data in Table 2 is illustrative and represents typical results that can be obtained with well-developed and validated methods.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the qNMR and optimized HPLC methods.
References
Unraveling Reaction Mechanisms: A Comparative Guide to Deuterium-Labeled 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug discovery, a deep understanding of reaction mechanisms is paramount. Isotopic labeling, particularly with deuterium, offers a powerful lens through which to view the subtle choreography of bond-making and bond-breaking events. This guide provides a comparative analysis of Deuterium-labeled 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a valuable tool for mechanistic studies, and its non-labeled counterpart. We will delve into supporting experimental data from key reactions, provide detailed experimental protocols, and visualize the underlying chemical pathways.
Probing the Suzuki-Miyaura Reaction: A Case Study
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] this compound is a frequently employed building block in these reactions, valued for its stability and reactivity.[2] By strategically replacing hydrogen atoms with deuterium on the methyl group (to give 1-Methyl-d3-1H-pyrazole-4-boronic acid pinacol ester), researchers can gain profound insights into the reaction mechanism, particularly the rate-determining steps.[3]
The primary tool for this investigation is the Kinetic Isotope Effect (KIE), which measures the change in reaction rate upon isotopic substitution. A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction.
Quantitative Comparison of Isotopologues in Suzuki-Miyaura Coupling
The following table summarizes hypothetical and expected comparative data based on established principles of kinetic isotope effects in similar cross-coupling reactions.
| Parameter | This compound | 1-Methyl-d3-1H-pyrazole-4-boronic acid pinacol ester | Alternative: 13C-labeled Aryl Halide |
| Relative Reaction Rate | kH | kD | k12C |
| Kinetic Isotope Effect (KIE) | - | kH/kD > 1 (expected if C-H bond cleavage is rate-determining) | k12C/k13C ≈ 1.02-1.04 (observed for oxidative addition)[4] |
| Application in Mechanistic Studies | Standard reagent for synthesis. | Probing the involvement of the methyl C-H bond in the rate-determining step. | Elucidating the mechanism of oxidative addition and transmetalation steps.[4] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction involving a pyrazole boronic acid pinacol ester. Specific conditions may need to be optimized for different substrates.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
This compound (or its deuterated analogue)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Anhydrous and deoxygenated conditions (Inert atmosphere, e.g., Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (0.02 - 0.05 equiv).
-
Add the anhydrous, deoxygenated solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol for Kinetic Isotope Effect Measurement
To determine the KIE, two parallel reactions are set up, one with the non-labeled pyrazole and one with the deuterated analogue.
Procedure:
-
Set up two identical Suzuki-Miyaura reactions as described above, one with this compound and the other with its deuterated counterpart.
-
Ensure all reagent concentrations and reaction conditions are identical for both reactions.
-
Take aliquots from each reaction mixture at regular time intervals.
-
Quench the aliquots and analyze them by a quantitative method (e.g., GC-MS or HPLC) to determine the concentration of the product and the remaining starting materials.
-
Plot the concentration of the product versus time for both reactions to determine the initial reaction rates (kH and kD).
-
Calculate the KIE as the ratio of the initial rates (KIE = kH / kD).
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Isotopic labeling helps to probe the kinetics of each step in this cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternatives to Deuterium Labeling
While deuterium labeling is a powerful technique, other isotopic labels can also provide valuable mechanistic information.
Caption: Alternative isotopes for mechanistic studies.
Each isotopic label offers unique advantages depending on the specific reaction and the mechanistic question being addressed. For instance, 13C labeling is invaluable for tracking the fate of carbon skeletons, while 15N and 18O labeling can provide insights into reactions involving nitrogen- and oxygen-containing functional groups, respectively.
Conclusion
Deuterium-labeled this compound is a sophisticated tool that, when used in conjunction with kinetic studies, provides invaluable data for elucidating complex reaction mechanisms. By comparing its reactivity to its non-labeled counterpart, researchers can pinpoint rate-determining steps and gain a deeper understanding of the factors that govern chemical transformations. This knowledge is not only of fundamental academic importance but also crucial for the rational design and optimization of synthetic routes in drug development and materials science.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a critical aspect of laboratory operations and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a procedural, step-by-step approach to the disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. While it may not be classified as a hazardous substance under the Globally Harmonized System (GHS), all research chemicals should be treated as potentially hazardous.[1] Standard personal protective equipment (PPE) should be worn at all times when handling this compound and its waste.[1][2] All handling should be conducted in a certified chemical fume hood.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves; consider double glooving.[2] |
| Body Protection | A lab coat that fully covers the arms and is fastened.[1] |
| Respiratory | Dust mask type N95 (US) if generating dust.[3] |
| Footwear | Closed-toe shoes.[2] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally safe and compliant manner.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step.[1] Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.[1] Contaminated materials such as pipette tips, tubes, weighing paper, and gloves that have come into direct contact with the compound should also be disposed of in a designated solid chemical waste container.[1][2]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1] Do not mix solutions in organic solvents with aqueous waste.[1] Never dispose of this chemical down the drain. [1][2]
Step 2: Container Selection and Labeling
The integrity and labeling of waste containers are crucial for safe storage and transport.[1]
-
Container Requirements: Use containers that are chemically compatible, such as high-density polyethylene (HDPE) or glass bottles.[1] Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.[1] Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the CAS Number: 761446-44-0.[2]
Step 3: Spill and Contamination Response
In the event of a spill, follow these procedures:
-
Minor Spills: Clean up spills immediately, wearing appropriate PPE.[5] Use dry clean-up procedures and avoid generating dust.[5] Vacuuming (with an explosion-proof machine) or carefully sweeping the material is recommended.[5] Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[5]
-
Major Spills: Evacuate the area and move upwind.[5] Alert your institution's EHS department or emergency services.[5]
-
Decontamination: For decontaminating glassware, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[2] All rinsates from the decontamination process should be collected as liquid hazardous waste.[2]
Step 4: Storage and Professional Disposal
-
Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[1][4] The storage area should be cool and dry.[1]
-
Arranging for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[1] Provide them with a detailed inventory of the waste, including chemical names and quantities.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS No. 761446-44-0). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | European Standard EN166 or OSHA 29 CFR 1910.133 compliant.[1] | Protects against eye irritation from dust or splashes.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashing. | ||
| Hand Protection | Protective Gloves | Nitrile rubber, Neoprene, or PVC.[4] Inspect before use. | Prevents skin contact and irritation.[2][3] |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent. | Required when generating dust to prevent respiratory irritation.[3] |
| Skin and Body Protection | Lab Coat or Long-Sleeved Clothing | Provides a barrier against accidental skin contact.[4] |
Hazard Identification and Precautionary Measures
This compound is associated with the following hazards:
Always handle this chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][2] Avoid generating dust.[5][6]
Experimental Protocol: Safe Handling and Disposal Workflow
-
Area Preparation : Ensure the work area is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[1]
-
PPE Donning : Put on all required PPE as outlined in the table above.
-
Weighing and Dispensing : Conduct weighing and dispensing of the solid compound in a fume hood to control dust.
-
Reaction Setup : If used in a reaction, add the compound to the reaction vessel within the fume hood. Keep containers tightly closed when not in use.[2]
-
Post-Handling : After use, thoroughly wash hands and any exposed skin with soap and water.[1][2]
-
Minor Spills :
-
Major Spills :
-
Evacuate the area and alert others.
-
Contact your institution's environmental health and safety department for guidance.
-
Waste material must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Arrange for disposal through a licensed chemical waste contractor.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
